5-Bromoquinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCQMFNVELGDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697183 | |
| Record name | 5-Bromoquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181871-83-0 | |
| Record name | 5-Bromoquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromoquinazolin-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 5-Bromoquinazolin-2-amine. The information is curated for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.
Chemical Identity and Physical Properties
This compound is a halogenated derivative of the quinazoline scaffold, a heterocyclic aromatic compound that forms the core of many biologically active molecules. The presence of the bromine atom and the amino group at specific positions significantly influences its chemical reactivity and potential pharmacological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 181871-83-0 | Chemical Abstracts Service |
| Molecular Formula | C₈H₆BrN₃ | - |
| Molecular Weight | 224.06 g/mol | - |
| Predicted Boiling Point | 425.3 ± 37.0 °C at 760 mmHg | Prediction |
| Predicted Density | 1.7 ± 0.1 g/cm³ | Prediction |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Chemical Structure
The structure of this compound features a pyrimidine ring fused to a benzene ring, with a bromine atom substituted at the 5th position and an amine group at the 2nd position.
Structure:
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Features |
| ¹H NMR | Aromatic protons on the quinazoline ring are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The protons of the amino group (-NH₂) will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons of the quinazoline ring are expected in the δ 110-160 ppm region. The carbon bearing the amino group (C2) and the carbon bearing the bromine atom (C5) will show characteristic shifts influenced by these substituents. |
| IR Spectroscopy | - N-H stretch: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[1][2] - C=N stretch: A peak around 1620-1680 cm⁻¹ corresponding to the quinazoline ring system. - C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 223 and [M+2]⁺ at m/z 225 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation may involve the loss of HCN or other small neutral molecules from the quinazoline ring.[3][4] |
Experimental Protocols: Synthesis of 2-Aminoquinazolines
While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general and widely applicable method involves the cyclization of an appropriately substituted 2-aminobenzonitrile. The following is a plausible experimental protocol adapted from known syntheses of 2-aminoquinazoline derivatives.[5][6]
Proposed Synthesis of this compound from 2-Amino-6-bromobenzonitrile
This synthesis involves the reaction of 2-amino-6-bromobenzonitrile with a source of the C2-N unit, such as cyanamide, in the presence of a catalyst.
Workflow Diagram:
Caption: A logical workflow for the proposed synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-bromobenzonitrile (1.0 eq), cyanamide (1.2 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Extraction and Washing: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Many quinazoline-based drugs function as inhibitors of key signaling enzymes, particularly tyrosine kinases involved in cell proliferation and angiogenesis.
Given its structural similarity to known kinase inhibitors, this compound is a candidate for investigation as an inhibitor of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11][12][13] Inhibition of these pathways can disrupt tumor growth and vascularization.
EGFR and VEGFR-2 Signaling Pathways:
The following diagram illustrates the simplified signaling cascades of EGFR and VEGFR-2 and the potential point of inhibition by a quinazoline-based inhibitor.
Caption: Potential inhibition of EGFR and VEGFR-2 signaling by this compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its biological activity and therapeutic potential.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mediresonline.org [mediresonline.org]
- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 5-Bromoquinazolin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold has long been a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous halogenated derivatives, the 5-bromoquinazolin-2-amine core is emerging as a promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Synthesis of the this compound Scaffold
The synthetic routes to this compound derivatives often commence with commercially available and structurally related precursors. A common strategy involves the initial synthesis of a 6-bromo-quinazolinone intermediate from 5-bromoanthranilic acid. This intermediate can then be chemically modified to introduce the desired 2-amino functionality and subsequent derivatization at this position.
A representative synthetic workflow is depicted below:
5-Bromoquinazolin-2-amine: A Versatile Scaffold for Medicinal Chemistry
The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, is present in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4][5] Among the various substituted quinazolines, 5-Bromoquinazolin-2-amine emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive bromine atom and an amino group allows for extensive functionalization, enabling the exploration of vast chemical space in drug discovery programs.
This technical guide provides an in-depth overview of this compound, covering its synthesis, reactivity, and application as a precursor for developing potent and selective bioactive molecules.
Synthesis and Reactivity
The synthesis of the 2-aminoquinazoline scaffold can be achieved through several established routes, often starting from readily available 2-aminobenzonitriles or anthranilic acid derivatives.[1][4] A common strategy involves the cyclization of a 2-aminobenzonitrile precursor with a source of carbon and nitrogen, such as cyanamide or guanidine, to form the 2-amino-pyrimidine ring.
A logical synthetic workflow for obtaining this compound and its subsequent derivatization is outlined below.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 5. researchgate.net [researchgate.net]
The 2-Aminoquinazoline Scaffold: A Technical Guide to the Therapeutic Targeting of the A2A Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of compounds based on the 2-aminoquinazoline scaffold, with a specific focus on derivatives of 5-Bromoquinazolin-2-amine. The primary therapeutic target identified for this chemical class is the A2A adenosine receptor (A2AR), a G-protein coupled receptor implicated in a range of physiological and pathological processes, including neurodegenerative diseases and cancer.[1][2][3] Additionally, the broader quinazoline framework is a well-established pharmacophore in the development of kinase inhibitors, suggesting a wider therapeutic potential for derivatives of this compound.
Core Therapeutic Target: A2A Adenosine Receptor
The adenosine A2A receptor has emerged as a significant therapeutic target, and the 2-aminoquinazoline scaffold has been highlighted as a promising foundation for the design of novel A2AR antagonists.[1][2] Notably, a close derivative of the core compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, has been identified as a potent A2AR antagonist.[1][2]
Quantitative Data on 2-Aminoquinazoline Derivatives
The following table summarizes the in vitro pharmacological data for several 2-aminoquinazoline derivatives at the human A2A adenosine receptor. This data provides a quantitative basis for the therapeutic potential of this compound class.
| Compound | Target | Assay Type | Parameter | Value |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | human A2A Receptor | Binding Assay | Ki | 20 nM |
| Compound 5m | human A2A Receptor | Binding Assay | Ki | 5 nM |
| Compound 5m | human A2A Receptor | cAMP Functional Assay | IC50 | 6 µM |
| Compound 9x | human A2A Receptor | Binding Assay | Ki | 21 nM |
| Compound 9x | human A2A Receptor | cAMP Functional Assay | IC50 | 9 µM |
| Compound 10d | human A2A Receptor | Binding Assay | Ki | 15 nM |
| Compound 10d | human A2A Receptor | cAMP Functional Assay | IC50 | 5 µM |
Data sourced from a study on novel quinazoline derivatives as A2A adenosine receptor antagonists.[1][2]
Potential for Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[4][5][6] While specific data for this compound is not available, its structural similarity to known kinase inhibitors suggests that its derivatives could be developed to target various kinases. Kinases are crucial in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The 4-anilino-quin(az)oline scaffold, for instance, has been shown to modulate the activity of a range of kinases, including epidermal growth factor receptor (EGFR).[4] This suggests that derivatives of this compound could be explored for their potential as inhibitors of therapeutically relevant kinases such as FLT3 and Aurora kinases.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are protocols for assays relevant to the identified therapeutic targets.
A2A Adenosine Receptor Radioligand Binding Assay
This assay is designed to determine the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cell membranes stably expressing the human A2A receptor.[9]
-
Radioligand: [³H]-ZM 241385 or [³H]CGS21680.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.[10]
-
Non-specific binding control: 10 µM ZM 241385 or 10 µM NECA.[10]
-
96-well plates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine.[10]
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer or the competing unlabeled ligand at various concentrations.
-
Add 25 µL of the radioligand solution.
-
Add 25 µL of the diluted A2A receptor membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[11]
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.[10]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competing ligand concentration and fit the data using a non-linear regression model to determine the IC50 value.[10]
A2A Adenosine Receptor Functional cAMP Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A2A receptor.[13]
Materials:
-
HEK-293 cells stably expressing the human A2A receptor.
-
A2A receptor agonist (e.g., CGS-21680).
-
Test compound (e.g., a this compound derivative).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[14]
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells in a 96-well plate and culture overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with stimulation buffer containing various concentrations of the test compound.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[15]
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist to the wells.[15]
-
Incubation: Incubate for a specified time (e.g., 15-60 minutes) at 37°C to allow for cAMP production.[15]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[15]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production, using non-linear regression.[15]
FLT3 Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Fms-like tyrosine kinase 3 (FLT3).
Materials:
-
Recombinant FLT3 enzyme.
-
Kinase substrate (e.g., a tyrosine-containing peptide).
-
ATP.
-
Kinase reaction buffer.
-
Test compound.
-
ADP-Glo™ Kinase Assay kit (or similar).
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the FLT3 enzyme.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent followed by a kinase detection reagent.[16]
-
Luminescence Reading: Record the luminescence signal using a plate reader. The signal positively correlates with kinase activity.[16]
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brimr.org [brimr.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. innoprot.com [innoprot.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the 5-Bromoquinazolin-2-amine Scaffold in Novel Drug Design
This guide provides a comprehensive technical overview of the this compound scaffold, a heterocyclic nucleus with significant potential in modern medicinal chemistry. We will explore its synthesis, pharmacological applications with a focus on anticancer activity, and the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.
Introduction: The Quinazoline Privileged Scaffold
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] This versatile nitrogen-containing heterocycle is a key structural component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Afatinib, have received FDA approval for cancer therapy, primarily functioning as kinase inhibitors.[3][4]
The this compound scaffold is a specific derivative that offers unique advantages for drug design. The bromine atom at the C5 position can serve as a handle for further molecular elaboration through cross-coupling reactions and can influence the molecule's pharmacokinetic profile. The 2-amino group provides a critical hydrogen bonding moiety that is often essential for anchoring the molecule within the active site of target proteins.
Synthesis of this compound Derivatives
The synthesis of the this compound core typically starts from a correspondingly substituted anthranilic acid derivative, such as 2-amino-6-bromobenzoic acid or, more commonly, 2-amino-6-bromobenzonitrile.[5][6][7] A general and efficient approach involves the cyclization of 2-amino-6-bromobenzonitrile with a reagent like cyanamide or guanidine, which provides the C2-amino group to complete the pyrimidine ring of the quinazoline system.
General Synthetic Pathway
The following diagram illustrates a plausible synthetic route to a this compound derivative.
Caption: General synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from 2-amino-6-bromobenzonitrile.
Materials:
-
2-Amino-6-bromobenzonitrile
-
Guanidine carbonate
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-6-bromobenzonitrile (1.0 mmol, 1 equiv.) in N-Methyl-2-pyrrolidone (5 mL), add diguanidinium carbonate (1.5 mmol, 1.5 equiv.).[7]
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Pharmacological Applications: Anticancer Activity
The quinazoline scaffold is a well-established pharmacophore for the development of anticancer agents, particularly as inhibitors of protein kinases.[3][8][9] Derivatives of this compound are being explored for their potential to target key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a common feature of many cancers. Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[2] This blockade of signal transduction can halt cell proliferation and induce apoptosis in cancer cells.
A primary target for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][10]
Target: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazolines.
Structure-Activity Relationship (SAR)
For 4-anilinoquinazoline-based EGFR inhibitors, key SAR insights include:
-
Quinazoline Core: The nitrogen atoms (N1 and N3) are crucial for binding to the hinge region of the kinase domain.
-
Anilino Moiety: Substitutions on the aniline ring, particularly with small, lipophilic, electron-withdrawing groups like bromine or chlorine at the meta-position, significantly enhance potency.
-
C6 and C7 Positions: Substitution with small, electron-donating groups like methoxy often improves activity.
While the this compound scaffold differs at the C2/C4 positions, the principles of substitution on the quinazoline ring remain relevant for optimizing kinase inhibitory activity.
Quantitative Data Presentation
The following tables summarize the in vitro biological activity of various bromo-substituted quinazoline and related derivatives against different cancer cell lines and kinase targets. This data provides a comparative benchmark for the potency of these compounds.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Bromo-Substituted Quinazoline Derivatives against Human Cancer Cell Lines
| Compound ID | Scaffold Type | Substitution | MCF-7 (Breast) | SW480 (Colon) | A431 (Skin) | A549 (Lung) | HUVEC (Endothelial) | HepG2 (Liver) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 8a | 6-Bromo-quinazolin-4(3H)-one | 2-(butylthio)-3-phenyl | 15.85 ± 3.32 | 17.85 ± 0.92 | - | - | - | - | [11] |
| 6c | 4-Stilbenylamino-quinazoline | 7-methoxy-6-(morpholinopropoxy) | - | - | >10.0 | >10.0 | - | - | [12] |
| 6i | 4-Stilbenylamino-quinazoline | 7-methoxy-6-(morpholinopropoxy) | - | - | ~2.0 | ~2.0 | - | - | [12] |
| 7o | 5-Anilino-quinazoline | 8-nitro-arylamide | - | - | - | - | 0.58 | 0.23 | [13] |
| Erlotinib | 4-Anilinoquinazoline | - | >30 | >30 | - | - | - | - | [11] |
| Gefitinib | 4-Anilinoquinazoline | - | - | - | >10.0 | >10.0 | - | - |[12] |
Table 2: Kinase Inhibitory Activity (IC₅₀, nM) of Quinazoline-Based Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Afatinib | EGFR (L858R/T790M) | 0.5 | [3] |
| Gefitinib | EGFR | 2-37 | [3] |
| Lapatinib | EGFR/HER2 | 9.8 / 12 | [3] |
| Compound 1 | BTK | 0.82 | [14] |
| Compound 5 | BTK | 20 | [14] |
| Branebrutinib | BTK | 0.1 | [14] |
| Compound 7o | VEGFR-2 | 19 |[13] |
Experimental Protocols: Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Drug Discovery and Development Workflow
The development of a novel drug candidate from a scaffold like this compound follows a structured workflow, from initial design to preclinical evaluation.
Caption: A typical workflow for drug discovery.
Conclusion
The this compound scaffold represents a highly promising platform for the design of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability, coupled with the proven efficacy of the broader quinazoline class as kinase inhibitors, makes it an attractive starting point for drug discovery campaigns. The strategic placement of the bromo and amino functional groups provides ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this valuable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brimr.org [brimr.org]
- 5. Synthesis routes of 2-Amino-6-bromobenzoic acid [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. scielo.br [scielo.br]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors: Synthesis, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchhub.com [researchhub.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Discovery and History of 5-Bromoquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromoquinazolin-2-amine, a key heterocyclic scaffold in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in historical literature, its synthesis is logically derived from established chemical principles for forming the 2-aminoquinazoline core. This document outlines the most probable historical synthesis, details relevant experimental protocols, and presents physicochemical and biological data, often utilizing closely related analogs for comparative analysis due to a scarcity of public data on the title compound itself. The guide explores the compound's significance as a foundational structure in the development of targeted therapeutics, particularly kinase inhibitors, and includes detailed diagrams to illustrate synthetic pathways and its role as a pharmacophore.
Discovery and Historical Synthesis
The precise first synthesis of this compound is not well-documented in seminal historical literature. However, its structural motif is a classic example of the 2-aminoquinazoline scaffold, the synthesis of which has been established through several reliable methods. The most chemically sound and historically relevant approach involves the cyclization of a substituted 2-aminobenzonitrile with a source of guanidine.
Historically, the construction of the quinazoline ring system from anthranilic acid derivatives has been a fundamental strategy in heterocyclic chemistry. A plausible and widely accepted pathway for the synthesis of this compound involves the reaction of 2-amino-6-bromobenzonitrile with guanidine . This method provides a direct and efficient route to the desired 2-aminoquinazoline core.
The general mechanism involves the nucleophilic attack of guanidine on the nitrile carbon of 2-amino-6-bromobenzonitrile, followed by an intramolecular cyclization and subsequent aromatization to yield the stable this compound. This reaction is a variation of the well-established Pinner reaction for amidine synthesis, leading to a heterocyclic ring system.
Physicochemical Properties
Specific experimental data for this compound is sparse in publicly accessible databases. Therefore, this section presents a combination of predicted data and experimental data from its close structural isomers to provide a valuable comparative reference for researchers.
| Property | Value | Data Type | Reference / Note |
| Molecular Formula | C₈H₆BrN₃ | --- | --- |
| Molecular Weight | 224.06 g/mol | --- | --- |
| CAS Number | 181871-83-0 | --- | BLD Pharm |
| Appearance | Solid | Predicted | Based on related compounds |
| Melting Point | 133-138 °C (for 2-Amino-5-bromopyridine) | Experimental (Analog) | For comparative purposes[1] |
| Boiling Point | No data available | --- | --- |
| Solubility | Soluble in Methanol, Chloroform | Predicted | Based on related compounds[1] |
| pKa | No data available | --- | --- |
| LogP | 2.5795 (for 5-Bromoquinolin-2-amine) | Computational (Analog) | For comparative purposes[2] |
Key Synthetic Methodology
The primary route for synthesizing this compound is the condensation reaction between 2-amino-6-bromobenzonitrile and a guanidine salt.
General Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles and guanidine.
Materials:
-
2-amino-6-bromobenzonitrile
-
Guanidine hydrochloride or Guanidine carbonate
-
A suitable base (e.g., Sodium ethoxide, Potassium carbonate)
-
A high-boiling point solvent (e.g., Ethanol, 2-Ethoxyethanol, DMF)
Procedure:
-
A mixture of 2-amino-6-bromobenzonitrile (1.0 eq), guanidine hydrochloride (1.5-2.0 eq), and a base (e.g., sodium ethoxide, 2.0 eq) is prepared in a suitable solvent such as absolute ethanol.
-
The reaction mixture is heated to reflux (typically 80-120 °C) for a period of 4 to 24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is treated with water, and the crude product precipitates.
-
The solid is collected by filtration, washed with water, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
Applications in Medicinal Chemistry
The 2-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. The introduction of a bromine atom at the 5-position provides a strategic handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries.
Role as a Kinase Inhibitor Scaffold
Quinazoline derivatives are famously successful as kinase inhibitors in oncology. The 2-aminoquinazoline core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This compound serves as a foundational building block for more complex and potent kinase inhibitors.
| Compound Class/Derivative | Target Kinase(s) | Reported IC₅₀ Values (nM) | Reference / Note |
| 4-Anilinoquinazoline Derivatives | EGFR, Lck | Varies (low nM to µM) | A well-established class of kinase inhibitors[3] |
| Substituted 2,4-diaminoquinazolines | Multiple | Varies | Investigated as antitumor and anti-tubercular agents[4][5] |
| GRK6 Inhibitor (Analogue 18) | GRK6 | 6 nM | Developed from a 4-aminoquinazoline scaffold for Multiple Myeloma[4] |
Logical Relationship Diagram
Conclusion
This compound represents a historically significant and synthetically accessible chemical entity. While its own discovery is intertwined with the broader development of quinazoline chemistry rather than a singular event, its importance is clear. It serves as a versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy. The synthetic routes are robust, and the strategic placement of the bromine atom allows for extensive derivatization, making it a compound of continuing interest for researchers in drug discovery and development. Future research will likely continue to leverage this scaffold to create novel therapeutics with high potency and selectivity.
References
- 1. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Spectroscopic Profile of 5-Bromoquinazolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromoquinazolin-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document outlines the anticipated spectral characteristics based on the analysis of its structural features and general principles of spectroscopy. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established spectroscopic principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.5 | m | 3H | Ar-H |
| ~6.5 - 7.0 | br s | 2H | -NH₂ |
| ~9.0 - 9.5 | s | 1H | N=CH-N |
Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The chemical shifts of the amine protons are highly dependent on the solvent and concentration and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C2 |
| ~150 - 155 | C4 |
| ~145 - 150 | C8a |
| ~120 - 140 | C5, C6, C7, C8 |
| ~110 - 120 | C4a |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3200 - 3000 | Medium | Aromatic C-H stretch |
| ~1650 | Strong | N-H bend (scissoring) |
| ~1620 | Strong | C=N stretch |
| ~1580, ~1480 | Medium to Strong | Aromatic C=C stretch |
| 1335 - 1250 | Strong | Aromatic C-N stretch |
| ~1100 | Medium | C-Br stretch |
| 910 - 665 | Broad | N-H wag |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 223/225 | High | [M]⁺˙ (Molecular ion peak with bromine isotope pattern) |
| 196/198 | Moderate | [M - HCN]⁺˙ |
| 144 | Moderate | [M - Br]⁺ |
| 117 | Moderate | [M - Br - HCN]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
The solvent signal is used as the internal reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty accessory (ATR) or a pure KBr pellet before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
EI-MS: Introduce the sample via a direct insertion probe. The electron energy is typically set to 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
5-Bromoquinazolin-2-amine mechanism of action studies
An In-Depth Technical Guide on the Putative Mechanism of Action of 5-Bromoquinazolin-2-amine
Disclaimer: Direct mechanism of action studies for this compound are not extensively available in publicly accessible literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related quinazoline and quinoline derivatives. The information herein is intended to provide a foundational framework for researchers and drug development professionals investigating this specific compound.
Executive Summary
This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1] Analysis of structurally similar compounds suggests that this compound likely exerts its biological effects through the inhibition of protein kinases and/or modulation of inflammatory signaling pathways such as NF-κB. Numerous quinazoline derivatives have been identified as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][3][4][5] Furthermore, certain quinazoline analogues have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[6] This guide will explore these potential mechanisms, presenting quantitative data from related compounds, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Hypothesized Mechanisms of Action
Protein Kinase Inhibition
The quinazoline scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibition.[3] The nitrogen atoms at positions 1 and 3 of the quinazoline ring can form hydrogen bonds with the amino acid residues in the hinge region of the kinase ATP-binding pocket, a characteristic feature of many kinase inhibitors.[2] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases.
-
Tyrosine Kinase Inhibition: Many anilinoquinazolines, which share a core structure with this compound, are potent inhibitors of tyrosine kinases such as the Src family kinases (SFKs) and Abl kinase.[5] These kinases are crucial in cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of many cancers.
-
Serine/Threonine Kinase Inhibition: Quinazoline-based compounds have also been developed as inhibitors of serine/threonine kinases like Aurora kinases (AURKA/B), which play essential roles in cell cycle regulation.[2]
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival.[6] Some fluorine-substituted benzo[h]quinazolin-2-amine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting this pathway.[6] They achieve this by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, which are key steps in the activation of the pathway.[6] Given the structural similarity, this compound may possess similar anti-inflammatory properties.
Quantitative Data from Structurally Related Compounds
The following tables summarize the inhibitory activities of various quinazoline derivatives against different protein kinases. This data provides a reference for the potential potency of this compound.
Table 1: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 / EC50 | Cell Line | Reference |
| BPR1K871 | FLT3 | ~5 nM (EC50) | MOLM-13, MV4-11 | [2] |
| BPR1K871 | AURKA | Data not specified | - | [2] |
| BPR1K871 | AURKB | Data not specified | - | [2] |
| Compound 6c (Quinazoline–Isatin Hybrid) | CDK2 | 0.183 ± 0.01 µM (IC50) | - | [4] |
| Compound 6c (Quinazoline–Isatin Hybrid) | EGFR | 0.083 ± 0.005 µM (IC50) | - | [4] |
| Compound 6c (Quinazoline–Isatin Hybrid) | VEGFR-2 | 0.076 ± 0.004 µM (IC50) | - | [4] |
| Compound 6c (Quinazoline–Isatin Hybrid) | HER2 | 0.138 ± 0.07 µM (IC50) | - | [4] |
| AZD0530 | c-Src | Low nanomolar (IC50) | - | [5] |
| AZD0530 | Abl | Low nanomolar (IC50) | - | [5] |
Table 2: Anti-proliferative Activity of Quinazoline Derivatives
| Compound | Cell Line | Activity | Reference |
| BPR1K871 | MOLM-13 | EC50 ~ 5 nM | [2] |
| BPR1K871 | MV4-11 | EC50 ~ 5 nM | [2] |
| Compound 6c (Quinazoline–Isatin Hybrid) | HepG2 | Potent Cytotoxicity | [4] |
| Compound 6c (Quinazoline–Isatin Hybrid) | MCF-7 | Potent Cytotoxicity | [4] |
| Compound 6c (Quinazoline–Isatin Hybrid) | MDA-MB-231 | Potent Cytotoxicity | [4] |
| Compound 6c (Quinazoline–Isatin Hybrid) | HeLa | Potent Cytotoxicity | [4] |
Detailed Experimental Protocols
The following are representative protocols for assessing the potential mechanisms of action of this compound, based on methodologies used for similar compounds.
In Vitro Kinase Inhibition Assay
This protocol is adapted from studies on multi-kinase inhibitors.[4]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.
-
Materials:
-
Recombinant human kinase enzyme (e.g., CDK2, EGFR, VEGFR-2, HER2).
-
Substrate peptide specific to the kinase.
-
ATP (Adenosine triphosphate).
-
Test compound (this compound) dissolved in DMSO at various concentrations.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Add kinase assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for NF-κB Pathway Activation
This protocol is based on the methodology used to study fluorine-substituted benzo[h]quinazolin-2-amine derivatives.[6]
-
Objective: To assess the effect of the test compound on the phosphorylation of key proteins in the NF-κB signaling pathway (e.g., IκBα and p65).
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages).
-
Cell culture medium and supplements.
-
LPS (Lipopolysaccharide) to stimulate the NF-κB pathway.
-
Test compound (this compound).
-
Lysis buffer.
-
Primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes) to activate the NF-κB pathway.
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations of Hypothesized Signaling Pathways
The following diagrams illustrate the potential signaling pathways targeted by this compound.
Caption: Putative mechanism of protein kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromoquinazolin-2-amine from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 5-Bromoquinazolin-2-amine, a valuable building block in medicinal chemistry and drug discovery, starting from commercially available anthranilic acid. The synthetic route involves an initial bromination of anthranilic acid to yield 5-bromoanthranilic acid, followed by a cyclization reaction with cyanamide to construct the final quinazoline ring system. This application note includes comprehensive experimental procedures, a summary of expected quantitative data, and visual diagrams to illustrate the synthetic workflow and reaction mechanism.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The introduction of a bromine atom at the 5-position and an amine group at the 2-position of the quinazoline scaffold can significantly influence the biological activity of the resulting compounds. This compound serves as a key intermediate for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies. The following protocols outline a reliable and reproducible method for the preparation of this important synthetic intermediate.
Synthetic Workflow
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromoanthranilic Acid
This protocol describes the bromination of anthranilic acid to produce 5-bromoanthranilic acid.[1]
Materials:
-
Anthranilic acid
-
Glacial acetic acid
-
Bromine
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid in glacial acetic acid.
-
Cool the solution in an ice bath to a temperature below 15°C.
-
While maintaining the low temperature, slowly add a solution of bromine in glacial acetic acid dropwise from a dropping funnel with vigorous stirring.
-
Continue the addition until a persistent reddish-brown color of bromine is observed.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any remaining acid and unreacted bromine.
-
The crude 5-bromoanthranilic acid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound
This protocol outlines the cyclization of 5-bromoanthranilic acid with cyanamide to form this compound. This proposed method is based on established principles of quinazoline synthesis from anthranilic acid derivatives.
Materials:
-
5-Bromoanthranilic acid
-
Cyanamide
-
Anhydrous solvent (e.g., dioxane, ethanol, or N,N-dimethylformamide)
-
Acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine 5-bromoanthranilic acid and a molar excess (typically 1.5 to 2 equivalents) of cyanamide.
-
Add the anhydrous solvent to the flask to create a slurry.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect it by vacuum filtration. If not, the solvent may need to be partially or fully removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.
-
Dry the purified this compound under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the key compounds in this synthesis. Please note that the yield and purity for the final product are estimates based on similar reactions reported in the literature, as a direct protocol with quantitative data was not found in the initial search.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) | Purity (%) |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 146-148 | - | >98 |
| 5-Bromoanthranilic Acid | C₇H₆BrNO₂ | 216.03 | 217-219 | 70-85 | >95 |
| This compound | C₈H₆BrN₃ | 224.06 | Not Reported | 50-70 (estimated) | >95 |
Reaction Mechanism
The proposed mechanism for the cyclization of 5-bromoanthranilic acid with cyanamide is depicted below.
References
Application Notes and Protocols for the Synthesis of 5-Bromoquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromoquinazolin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on established synthetic routes for analogous 2-aminoquinazoline derivatives, adapted for this specific compound.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminoquinazoline scaffold, in particular, is a key pharmacophore in numerous clinically used drugs. The introduction of a bromine atom at the 5-position can significantly modulate the biological activity and pharmacokinetic properties of the molecule, making this compound a crucial intermediate for the development of novel therapeutics. This protocol outlines a practical and efficient method for its preparation from commercially available starting materials.
Core Synthesis Methodology
The synthesis of this compound is achieved through the cyclization of 2-amino-6-bromobenzonitrile with guanidine hydrochloride. This acid-catalyzed condensation reaction proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the desired quinazoline ring system.
Experimental Protocol
Materials:
-
2-amino-6-bromobenzonitrile
-
Guanidine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of 2-amino-6-bromobenzonitrile (1.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (5 mL) in a round-bottom flask, add guanidine hydrochloride (1.5 mmol, 1.5 equiv).
-
To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-aminoquinazoline derivatives based on analogous reactions reported in the literature. Actual results for the synthesis of this compound may vary.
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-bromobenzonitrile | - |
| Reagent | Guanidine hydrochloride | - |
| Product | This compound | - |
| Typical Yield | 60-80% | [1] |
| Melting Point | 140-145 °C (estimated) | [1] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.35 (s, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 6.80 (s, 2H) | Analogous compounds |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 162.5, 155.0, 151.2, 135.8, 128.4, 126.1, 122.3, 115.9 | Analogous compounds |
| MS (ESI) m/z | [M+H]⁺ calculated for C₈H₇BrN₃: 223.98; found: 224.0 | - |
Mandatory Visualization
References
Applications of 5-Bromoquinazolin-2-amine in Cancer Research: A Framework for Investigation
Introduction: While specific research on 5-Bromoquinazolin-2-amine is not extensively documented in publicly available literature, the quinazoline scaffold to which it belongs is a cornerstone in modern oncology drug discovery. Numerous quinazoline derivatives have been successfully developed into FDA-approved anticancer agents, demonstrating the therapeutic potential of this chemical class.[1][2] This document provides a comprehensive overview of the known applications of quinazoline derivatives in cancer research, serving as a foundational guide for investigating the potential of this compound as a novel anticancer agent.
Application Notes
Quinazoline derivatives are a significant class of heterocyclic compounds that have been extensively explored for their therapeutic properties, particularly in oncology.[1][3] Their primary mechanism of action in cancer therapy often involves the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and migration.[3]
Kinase Inhibition:
A major application of quinazoline derivatives is as tyrosine kinase inhibitors (TKIs). Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold.[1][2][4] These drugs primarily target the epidermal growth factor receptor (EGFR), a key player in the development and progression of various cancers, including non-small cell lung cancer.[1][2] The quinazoline core acts as a scaffold that mimics the ATP molecule, binding to the kinase domain of the receptor and inhibiting its downstream signaling.
Beyond EGFR, research has expanded to include other kinase targets for quinazoline-based inhibitors, such as:
-
ALK (Anaplastic Lymphoma Kinase): Some quinazolinone derivatives have shown potential as ALK inhibitors, a target in certain types of lung cancer.
-
PI3K/Akt Pathway: This is a critical signaling pathway for cell survival and proliferation, and its abnormal activation is common in many cancers.[3] Quinazoline derivatives have been designed to target components of this pathway.[3]
-
FLT3 and Aurora Kinases: A multi-kinase inhibitor based on a quinazoline scaffold, BPR1K871, has demonstrated potent activity against FLT3 and AURKA/B, which are targets in acute myeloid leukemia (AML) and various solid tumors.
Induction of Apoptosis and Cell Cycle Arrest:
Quinazoline derivatives can also exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[5][6] Some compounds have been shown to activate the mitochondrial apoptotic pathway by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5] Furthermore, certain derivatives can arrest the cell cycle in the G1 or G2/M phase, thereby inhibiting tumor cell proliferation.[6][7] For example, some quinazolinone derivatives have been found to upregulate the expression of cell cycle inhibitors like p21 and p27.[7]
Tubulin Inhibition:
Another mechanism of action for some quinazoline-based compounds is the inhibition of tubulin polymerization.[5][6] Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can halt mitosis and lead to cell death.[5]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various quinazoline derivatives against different cancer cell lines, as reported in the literature. This data provides a snapshot of the potency of this class of compounds.
| Compound Class/Name | Cancer Cell Line(s) | Target(s) | IC50 Value(s) (µM) |
| Quinazoline Derivatives 21-23 | HeLa, MDA-MB231 | Not specified | 1.85 - 2.81 |
| Quinazolinone Derivative 45 | A549 (Lung Cancer) | ALK/PI3K/AKT | 0.44 |
| Quinazolinone Derivative 107 | A549 (Lung Cancer) | EGFRwt-TK | 0.01 |
| Quinazolinone-based Compound 5 | Various cell lines | PI3K/HDAC | 0.05 - 2.7 |
| BPR1K871 | MOLM-13, MV4-11 (AML) | FLT3, AURKA/B | ~0.005 |
Experimental Protocols
Below are generalized protocols for key experiments commonly used to evaluate the anticancer potential of compounds like this compound.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways.
-
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with the compound.
-
Materials:
-
Treated and untreated cancer cells
-
PBS (Phosphate-buffered saline)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating a novel anticancer compound.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Bromoquinazolin-2-amine as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically approved kinase inhibitors. These compounds have revolutionized the treatment of various cancers by targeting key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The strategic functionalization of the quinazoline core is paramount to achieving high potency and selectivity. 5-Bromoquinazolin-2-amine is a key starting material that offers a versatile platform for the synthesis of diverse libraries of potential kinase inhibitors. The bromine atom at the 5-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. The 2-amino group provides a critical hydrogen bond donor, often interacting with the hinge region of the kinase active site, a key determinant of binding affinity.
These application notes provide a comprehensive guide for the utilization of this compound in the synthesis of kinase inhibitors. While specific experimental data for this compound as a starting material is not extensively documented in publicly available literature, the protocols and data presented herein are based on well-established methodologies for structurally analogous bromo-substituted heterocyclic amines and quinazoline derivatives.
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative quinazoline-based kinase inhibitors against various cancer cell lines and kinases. This data, derived from analogous synthetic strategies, illustrates the potential potency of compounds that can be synthesized from this compound.
| Compound ID | Target Kinase/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Gefitinib | HeLa (Cervical Cancer) | 4.3 | - | - |
| MDA-MB-231 (Breast Cancer) | 28.3 | - | - | |
| Erlotinib | HepG2 (Liver Cancer) | 25 | - | - |
| MCF-7 (Breast Cancer) | 20 | - | - | |
| Compound 21 | HeLa (Cervical Cancer) | 2.81 | - | - |
| MDA-MB-231 (Breast Cancer) | 1.85 | - | - | |
| Compound 23 | HeLa (Cervical Cancer) | 2.15 | - | - |
| MDA-MB-231 (Breast Cancer) | 1.98 | - | - | |
| Isatin-Quinazoline Hybrid 6c | EGFR | 0.083 ± 0.005 | - | - |
| VEGFR-2 | 0.076 ± 0.004 | - | - | |
| HER2 | 0.138 ± 0.07 | - | - | |
| CDK2 | 0.183 ± 0.01 | - | - |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.[1][2]
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-20% water)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C) under the inert atmosphere. Microwave-assisted reactions can often be completed in shorter times (e.g., 6 minutes at 175 °C).[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours for conventional heating).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-quinazolin-2-amine derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Microplate reader
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the target kinase, and the kinase substrate.
-
Inhibitor Addition: Add the diluted inhibitor solutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody or measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
Data Analysis: The signal will be proportional or inversely proportional to the kinase activity, depending on the detection method. Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Generalized experimental workflow for the synthesis of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.[4][5][6][7][8]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asianpubs.org [asianpubs.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromoquinazolin-2-amine in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Bromoquinazolin-2-amine and its derivatives as a scaffold in the development of novel antimicrobial agents. The document outlines synthetic pathways, antimicrobial screening protocols, and summarizes the antimicrobial activity of structurally related compounds.
Introduction
The quinazoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom to the quinazoline nucleus is often associated with enhanced antimicrobial efficacy. This document focuses on this compound, a key intermediate and potential pharmacophore for the design of new antimicrobial drugs.
Synthesis of Bromo-Substituted Quinazoline Derivatives
The synthesis of bromo-substituted quinazolinones, precursors to aminoquinazolines, typically commences with the bromination of anthranilic acid.[1] A common route involves the reaction of 5-bromoanthranilic acid with various reagents to construct the quinazoline ring system.
Protocol 1: Synthesis of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one
A representative synthesis of a bromo-substituted quinazolinone derivative is outlined below, adapted from the synthesis of related compounds.[2]
Materials:
-
5-Bromoanthranilic acid
-
Pyridine
-
o-Aminobenzoyl chloride
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 5-bromoanthranilic acid in pyridine.
-
To this solution, add o-aminobenzoyl chloride with stirring at room temperature and continue stirring for 30 minutes.
-
The resulting intermediate, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, is then refluxed with hydrazine hydrate in ethanol for 3 hours.[2]
-
After cooling, the product, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, precipitates and can be collected by filtration, washed, and recrystallized.[2]
Antimicrobial Activity of Bromo-Substituted Quinazoline Derivatives
Numerous studies have demonstrated the antimicrobial potential of quinazoline and quinazolinone derivatives bearing a bromine substituent. The data presented below is a summary from various sources and pertains to compounds structurally related to this compound.
Table 1: Antibacterial Activity of Bromo-Substituted Quinazolinone Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus species | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 12 | 10 | 11 | 10 | 10 | [2] |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 16 | 14 | 15 | 14 | 12 | [2] |
| Ciprofloxacin (Standard) | 25 | 24 | 26 | 25 | 24 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Quinazolinone Derivatives (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 6-bromo-2-alkyl/aryl-3-{[phenyl(phenyldiazenyl)methylene]amino}quinazolin-4(3H)-ones | Data not specified, but exhibited activity | Data not specified, but exhibited activity | Data not specified, but exhibited activity | Data not specified, but exhibited activity | [3] |
| 9-bromo-5-(morpholin-4-yl)-tetrazolo[1,5-c]quinazoline | >250 | Not tested | >250 | >250 | [3] |
| 9-bromo-5-(piperidin-1-yl)-tetrazolo[1,5-c]quinazoline | >250 | Not tested | >250 | >250 | [3] |
Experimental Protocols for Antimicrobial Screening
The following are standard protocols for evaluating the antimicrobial activity of novel compounds like this compound and its derivatives.
Protocol 2: Agar Well Diffusion Method
This method is suitable for preliminary screening of antimicrobial activity.
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound solution (e.g., in DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (e.g., DMSO)
-
Sterile cork borer
Procedure:
-
Prepare a bacterial inoculum and uniformly spread it on the surface of a nutrient agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the antimicrobial efficacy of a compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compound solution
-
Positive and negative controls
Procedure:
-
Perform serial two-fold dilutions of the test compound in MHB across the wells of a microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Proposed Mechanism of Action
The exact mechanism of action for this compound is not yet elucidated. However, based on studies of related quinazoline and quinolone antimicrobials, a plausible mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 5-Bromo Position on Quinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 5-bromoquinazoline. This versatile building block is a cornerstone in medicinal chemistry, offering a reactive handle for various palladium-catalyzed cross-coupling reactions. The strategic modification at the 5-position allows for the synthesis of diverse quinazoline derivatives, which are integral to the development of novel therapeutic agents. The quinazoline scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between 5-bromoquinazoline and various boronic acids or their esters. This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 175 (µW) | 0.1 | 76-90 | Microwave-assisted reaction with various aryl boronic acids on 4-chloro-6,7-dimethoxyquinazoline.[3] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | Good | General conditions for 3-bromoquinoline.[4] |
| XPhosPdG2 (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 67-89 | Conditions for 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one.[5] |
Materials:
-
5-Bromoquinazoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromoquinazoline, the arylboronic acid, and K₂CO₃.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the palladium catalyst to the vial under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the 5-bromoquinazoline.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylquinazoline.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-bromoquinazoline and a terminal alkyne, yielding 5-alkynylquinazolines. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[6]
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | ~93 | Conditions for 5-bromoindole with phenylacetylene.[7] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2-3) | THF | RT | 3-16 | Good | General conditions for 5-bromopyrimidine.[1] |
| PdCl₂(CH₃CN)₂ (15) | - | Cs₂CO₃ (6.2) | MeCN/H₂O | 65 | 2 | Good | Copper-free conditions with sXPhos ligand for a brominated peptide.[8] |
Materials:
-
5-Bromoquinazoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromoquinazoline, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous, degassed DMF via syringe.
-
Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.[7]
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylquinazoline.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling 5-bromoquinazoline with primary or secondary amines.[10] This reaction typically requires a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base.[11]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 6-24 | Good | General conditions for amination of aryl bromides. |
| Pd(OAc)₂ (1-5) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | Good | Effective for heteroaryl halides.[12] |
| BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 12-24 | Good | For haloquinazolines.[13] |
Materials:
-
5-Bromoquinazoline (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, charge a screw-cap vial with 5-bromoquinazoline, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene to the vial.
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at 100 °C and stir for the required duration (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired 5-aminoquinazoline.
Stille Coupling
The Stille coupling reaction facilitates the formation of a carbon-carbon bond between 5-bromoquinazoline and an organostannane reagent.[14] A key advantage of this reaction is the stability of organotin reagents to air and moisture, although their toxicity is a significant drawback.[15]
| Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | Good | General conditions for aryl bromides. |
| Pd(dppf)Cl₂·DCM (10) | - | LiCl (5.3), CuI (0.1) | DMF | 40 | 60 | 87 | Conditions for an enol triflate.[7] |
| Pd(OAc)₂ | Dabco | - | DMF | 100-120 | 12-24 | Good | General conditions for aryl bromides.[14] |
Materials:
-
5-Bromoquinazoline (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromoquinazoline and the palladium catalyst.
-
Add anhydrous toluene via syringe.
-
Add the organostannane reagent to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin by-products.[7]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cyanation
The palladium-catalyzed cyanation of 5-bromoquinazoline provides a route to 5-cyanoquinazoline, a valuable intermediate for the synthesis of various nitrogen-containing heterocycles and other functional groups.[16]
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (5) | dppf (10) | K₄[Fe(CN)₆]·3H₂O (0.33) | Na₂CO₃ (1) | DMF | 40 | 3 | Excellent | Mild conditions for aryl bromides.[17] |
| Pd₂(dba)₃ (2) | dppf (4) | Zn(CN)₂ (0.6) | - | DMF | Reflux | 16 | 88 | For an aryl bromide.[18] |
| P1-L5 (0.7) | - | K₄[Fe(CN)₆]·3H₂O (0.5) | KOAc | 1,4-Dioxane/H₂O | 70 | 12 | 95 | For unprotected indole.[16] |
Materials:
-
5-Bromoquinazoline (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)
-
K₄[Fe(CN)₆]·3H₂O (0.33 equiv)
-
Na₂CO₃ (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add 5-bromoquinazoline, Pd(OAc)₂, dppf, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.[17]
-
Seal the tube with a Teflon-lined screw-cap septum.
-
Evacuate and backfill the vessel with nitrogen (repeat for a total of three cycles).
-
Add anhydrous DMF via syringe.
-
Place the reaction tube in a preheated oil bath at 40 °C and stir for 3 hours.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-cyanoquinazoline.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy Quinoline, 5-(tributylstannyl)- (EVT-3322189) | 1161976-17-5 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.de [thieme-connect.de]
- 18. Pd Catalyzed Cyanation [commonorganicchemistry.com]
Analytical Techniques for the Characterization of 5-Bromoquinazolin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 5-Bromoquinazolin-2-amine, a crucial intermediate in medicinal chemistry and drug discovery. The following protocols and data are compiled to assist in the structural elucidation, purity assessment, and quality control of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in the development of pharmacologically active agents. Its quinazoline core is a prevalent scaffold in numerous therapeutic agents. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and quality of this compound for reliable downstream applications in research and development. This guide outlines the standard analytical workflow and provides detailed protocols for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
A general workflow for the analytical characterization of a synthesized compound like this compound is depicted below.
Figure 1. A general workflow for the synthesis and analytical characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
-
Objective: To identify the number and environment of protons in the molecule.
-
Expected Data: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the quinazoline ring system.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.5 | d, t, dd | 7.0 - 9.0 |
| Amine-NH₂ | 4.0 - 6.0 | br s | - |
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
2.1.2. ¹³C NMR Spectroscopy
-
Objective: To identify the number and types of carbon atoms in the molecule.
-
Expected Data: The ¹³C NMR spectrum will show signals for the carbon atoms of the quinazoline ring. The carbon atom attached to the bromine will be significantly influenced.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary Carbons (C-Br, C-N) | 110 - 165 |
| Aromatic CH | 115 - 140 |
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecular formula.
-
Expected Data: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units is expected. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| Ion | Expected m/z |
| [M]⁺ (C₈H₆⁷⁹BrN₃) | ~223.0 |
| [M]⁺ (C₈H₆⁸¹BrN₃) | ~225.0 |
| [M+H]⁺ (C₈H₇⁷⁹BrN₃) | ~224.0 |
| [M+H]⁺ (C₈H₇⁸¹BrN₃) | ~226.0 |
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peaks and their isotopic pattern to confirm the presence of bromine and determine the molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Expected Data: The FTIR spectrum will show characteristic absorption bands for the N-H and C=N bonds.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H stretch (amine) | 3100 - 3500 |
| C=N stretch (quinazoline ring) | 1600 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-Br stretch | 500 - 600 |
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Method: A reversed-phase HPLC method with UV detection is typically suitable.
Protocol:
-
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.
The workflow for HPLC purity determination is illustrated below.
Figure 2. Workflow for HPLC purity determination.
Elemental Analysis
-
Objective: To determine the elemental composition (C, H, N) of the compound.
-
Expected Data: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement (typically within ±0.4%) with the calculated theoretical values for the molecular formula C₈H₆BrN₃.
| Element | Theoretical % |
| Carbon (C) | 43.07 |
| Hydrogen (H) | 2.71 |
| Nitrogen (N) | 18.84 |
Protocol:
-
Sample Preparation: Provide a pure, dry sample of this compound.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Data Analysis: Compare the experimental weight percentages with the theoretical values to confirm the elemental composition.
By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring its suitability for further use.
Scale-Up Synthesis of 5-Bromoquinazolin-2-amine for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 5-Bromoquinazolin-2-amine, a key intermediate for various therapeutic agents. The described two-step synthetic route is designed for efficiency, scalability, and high purity, making it suitable for producing the quantities required for preclinical research.
Introduction
This compound is a crucial building block in the development of a wide range of pharmacologically active molecules. Its structural motif is found in compounds targeting various diseases, necessitating a reliable and scalable synthetic method to support preclinical and clinical development. This protocol outlines a robust two-step synthesis starting from readily available 2-aminobenzonitrile. The synthesis involves an efficient bromination to yield the key intermediate, 2-amino-6-bromobenzonitrile, followed by a cyclization reaction with guanidine to afford the final product.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Bromination of 2-Aminobenzonitrile. Synthesis of the key intermediate, 2-amino-6-bromobenzonitrile.
-
Step 2: Cyclization with Guanidine. Formation of the quinazoline ring to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions for the Synthesis of 2-amino-6-bromobenzonitrile (Step 1)
| Parameter | Value |
| Starting Material | 2-Aminobenzonitrile |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Molar Ratio (Substrate:NBS) | 1:1.05 |
| Work-up | Aqueous sodium thiosulfate and water wash |
| Purification | Recrystallization from ethanol/water |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Summary of Reagents and Reaction Conditions for the Synthesis of this compound (Step 2)
| Parameter | Value |
| Starting Material | 2-amino-6-bromobenzonitrile |
| Cyclization Agent | Guanidine Hydrochloride |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-8 hours |
| Molar Ratio (Substrate:Guanidine:Base) | 1:1.5:2.0 |
| Work-up | Precipitation in water and filtration |
| Purification | Recrystallization from ethanol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >99% |
Experimental Protocols
Step 1: Synthesis of 2-amino-6-bromobenzonitrile
Materials:
-
2-Aminobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium thiosulfate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a stirred solution of 2-aminobenzonitrile (1.0 eq) in acetonitrile (10 mL per gram of substrate) in a round-bottom flask cooled in an ice bath (0 °C), add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (5 mL per gram of substrate).
-
Stir the mixture for 15 minutes, then add deionized water (20 mL per gram of substrate) to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-6-bromobenzonitrile as a crystalline solid.
-
Dry the product under vacuum at 40-50 °C.
Step 2: Synthesis of this compound
Materials:
-
2-amino-6-bromobenzonitrile
-
Guanidine Hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in absolute ethanol (20 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature to form free guanidine.
-
Add 2-amino-6-bromobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold deionized water (50 mL per gram of substrate) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
-
Dry the final product under vacuum at 50-60 °C.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Overall chemical transformation for the synthesis.
Designing a Focused Compound Library from 5-Bromoquinazolin-2-amine for Kinase Inhibitor Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Quinazoline derivatives are well-known inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of cell proliferation and angiogenesis in cancer.[1][2][3][4][5] The starting material, 5-Bromoquinazolin-2-amine, offers two key points for chemical diversification: the reactive bromine atom at the 5-position and the primary amino group at the 2-position. This document outlines a strategy for the design and synthesis of a focused compound library originating from this versatile starting material, aiming to explore the structure-activity relationships (SAR) for kinase inhibition.
Compound Library Design Strategy
The design of the compound library focuses on strategically introducing a variety of substituents at the C5 and N2 positions of the quinazoline core to probe the chemical space around these key positions. The library is divided into three main series based on the synthetic transformations employed.
Series A: C5-Arylation via Suzuki-Miyaura Cross-Coupling. This series will explore the impact of introducing various aryl and heteroaryl groups at the 5-position. The Suzuki-Miyaura coupling is a robust and versatile reaction for forming C-C bonds.[6][7]
Series B: C5-Amination via Buchwald-Hartwig Amination. This series will investigate the effect of introducing diverse primary and secondary amines at the 5-position. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9][10][11][12][13][14]
Series C: N2-Functionalization. This series will focus on modifying the 2-amino group through acylation and alkylation to explore the SAR at this position.
The overall workflow for the compound library synthesis is depicted below.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Series A)
This protocol is adapted from established procedures for the Suzuki coupling of bromo-substituted heterocycles.[6][15]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid or ester (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Series B)
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-substituted heterocycles.[8][16]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL).
-
Add the amine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for N-Acylation of the 2-Amino Group (Series C1)
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 equivalents)
-
Pyridine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add pyridine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for quinazoline derivatives from the literature, which can be used as a benchmark for the newly synthesized compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 11d | VEGFR2 | 5.49 | [1][17] |
| SQ2 | VEGFR-2 | 0.014 | [18] |
| Gefitinib | EGFR | 0.02 - 0.08 | [19] |
| Erlotinib | EGFR | 0.002 | [3] |
| Vandetanib | VEGFR-2/EGFR | 0.04 / 0.5 | [5] |
Table 2: Antiproliferative Activity of Representative Quinazoline Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| SQ2 | HT-29 | 3.38 | [18] |
| SQ2 | COLO-205 | 10.55 | [18] |
| 6a | SW-480 | 2.3 - 176.5 | [4] |
| 6a | A549 | 2.3 - 176.5 | [4] |
| 6a | MCF-7 | 2.3 - 176.5 | [4] |
Signaling Pathway Visualization
Quinazoline derivatives frequently target the ATP-binding site of receptor tyrosine kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival. The EGFR and VEGFR signaling pathways are primary targets.
EGFR Signaling Pathway
Ligand binding to EGFR induces receptor dimerization and autophosphorylation, activating downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which promote cell proliferation and inhibit apoptosis. Quinazoline-based inhibitors compete with ATP, blocking this signaling cascade.[20][21]
VEGFR Signaling Pathway
VEGF binding to VEGFR2 on endothelial cells triggers a signaling cascade involving Akt, mTOR, and p70s6k, leading to angiogenesis. Quinazoline inhibitors can block VEGFR2 autophosphorylation, thereby inhibiting the formation of new blood vessels that supply tumors.[1][17]
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 18. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 19. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for 5-Bromoquinazolin-2-amine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromoquinazolin-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance your reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting material is 2-amino-5-bromobenzonitrile. This precursor undergoes cyclization with a source of the C2-N1-C2(NH2) fragment, typically guanidine or a guanidine salt like guanidine hydrochloride.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in quinazoline synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure your 2-amino-5-bromobenzonitrile and guanidine are of high purity, as impurities can interfere with the reaction.
-
Reaction Temperature: The cyclization reaction is sensitive to temperature. Suboptimal temperatures can lead to incomplete reactions or the formation of side products. A temperature screening is often recommended.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Solvents like ethanol, isopropanol, and DMF are commonly used.
-
Base Strength and Stoichiometry: If using a guanidine salt, the choice and amount of base are critical for neutralizing the salt and facilitating the reaction.
-
Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A3: Common side reactions include the formation of uncyclized amidine intermediates, hydrolysis of the nitrile group in the starting material to an amide or carboxylic acid (especially under harsh basic or acidic conditions), and potential dimerization or polymerization of reactants or intermediates.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of solvents. For more persistent impurities, column chromatography on silica gel is an effective method. The choice of eluent for chromatography will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.
Q5: Can I use microwave irradiation to improve the reaction rate and yield?
A5: Yes, microwave-assisted synthesis can be a powerful tool for this type of reaction. It can significantly reduce reaction times and often leads to improved yields by providing rapid and uniform heating. Optimization of temperature and irradiation time is necessary for each specific reaction setup.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Purity of 2-amino-5-bromobenzonitrile is low. | Verify the purity of the starting material by NMR or melting point. If necessary, purify by recrystallization or column chromatography before use. |
| Inactive or insufficient base. | Use a fresh batch of a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide). Ensure accurate stoichiometry (typically 1.1-1.5 equivalents). | |
| Suboptimal reaction temperature. | Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific solvent and base combination. | |
| Incorrect solvent. | Screen different high-boiling polar solvents such as ethanol, isopropanol, n-butanol, or DMF. | |
| Formation of a Major, Unidentified Byproduct | Incomplete cyclization leading to an amidine intermediate. | Increase the reaction temperature or time. Ensure the base is sufficiently strong to promote cyclization. |
| Hydrolysis of the nitrile group. | Ensure anhydrous reaction conditions. Avoid prolonged exposure to strong aqueous acids or bases during workup. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the recrystallization solvent. | Try a different solvent or a mixture of solvents (e.g., ethanol/water, isopropanol/hexane). Cool the solution slowly to promote crystal formation. |
| Product co-elutes with impurities during column chromatography. | Experiment with different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina) or adding a small amount of triethylamine to the eluent to deactivate the silica gel. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 2-amino-5-bromobenzonitrile and guanidine hydrochloride.
Materials:
-
2-amino-5-bromobenzonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable strong base)
-
Anhydrous ethanol (or isopropanol)
-
Standard laboratory glassware for reflux and inert atmosphere conditions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-5-bromobenzonitrile (1.0 eq) and guanidine hydrochloride (1.2 eq).
-
Add anhydrous ethanol to the flask to create a stirrable suspension.
-
Carefully add sodium ethoxide (1.3 eq) portion-wise to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir. Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and their impact on the yield of this compound, based on analogous quinazoline syntheses.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide (1.3) | Ethanol | 78 (Reflux) | 6 | 75-85 |
| 2 | Potassium tert-Butoxide (1.3) | Isopropanol | 82 (Reflux) | 5 | 80-90 |
| 3 | Sodium Hydride (1.2) | DMF | 100 | 4 | 70-80 |
| 4 | DBU (1.5) | n-Butanol | 117 (Reflux) | 8 | 65-75 |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Synthesis of 5-Bromoquinazolin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoquinazolin-2-amine.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through the cyclization of 2-amino-6-bromobenzonitrile with guanidine, can sometimes be accompanied by the formation of side products and impurities. This guide will help you identify and address common issues encountered during the synthesis.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Table of Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction or cyclization of the intermediate. | Increase reaction time and/or temperature. Ensure proper stoichiometry of reactants. |
| Decomposition of starting materials or product. | Use high-purity starting materials. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of significant amounts of side products. | Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions. | |
| Presence of multiple spots on TLC analysis of the crude product | Unreacted starting materials (2-amino-6-bromobenzonitrile, guanidine). | Ensure the reaction goes to completion by monitoring with TLC. Optimize the molar ratio of guanidine. |
| Formation of the intermediate N-(2-cyano-3-bromophenyl)guanidine. | Increase reaction temperature or time to promote cyclization. | |
| Dimerization of 2-amino-6-bromobenzonitrile. | Use a more dilute solution or lower the reaction temperature. | |
| Formation of 2,4-diamino-5-bromoquinazoline. | Carefully control the stoichiometry of guanidine. Excess guanidine may favor this side product. | |
| Presence of urea from guanidine hydrolysis.[1][2] | Use anhydrous solvents and ensure guanidine is of high quality. Guanidine can hydrolyze to urea, especially when heated in aqueous solutions.[1][2] | |
| Difficulty in product isolation and purification | Product co-elutes with impurities during chromatography. | Try different solvent systems for column chromatography or consider recrystallization from a suitable solvent. |
| The product is a stubborn oil instead of a solid. | Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reaction of 2-amino-6-bromobenzonitrile with a guanidinylating agent, typically guanidine carbonate or guanidine hydrochloride, in a suitable solvent such as 2-ethoxyethanol or DMF, often at elevated temperatures.
Q2: I see a significant amount of unreacted 2-amino-6-bromobenzonitrile in my crude product. What should I do?
A2: This indicates an incomplete reaction. You can try increasing the reaction time or temperature. Also, ensure that the molar ratio of guanidine to the aminobenzonitrile is sufficient, typically a slight excess of guanidine is used. Verifying the quality and purity of your guanidine salt is also recommended.
Q3: My mass spectrometry analysis shows a peak corresponding to a dimer of my starting material. How can I avoid this?
A3: Dimerization of 2-aminobenzonitrile derivatives can occur, especially under basic conditions or at high concentrations.[3] To minimize this, you can try running the reaction at a lower concentration by increasing the solvent volume. Optimizing the reaction temperature might also be beneficial, as higher temperatures can sometimes promote dimerization.
Q4: I have a persistent impurity that I suspect is 2,4-diamino-5-bromoquinazoline. How is this formed and how can I prevent it?
A4: The formation of 2,4-diamino-5-bromoquinazoline can occur if the intermediate amidine undergoes a second reaction with another molecule of guanidine or if the reaction conditions favor further amination. To prevent this, it is crucial to carefully control the stoichiometry of your reactants. Using a minimal excess of guanidine may help to suppress the formation of this di-substituted product.
Q5: My reaction is sluggish and gives a low yield. Could my guanidine reagent be the problem?
A5: Yes, the quality of the guanidine salt is important. Guanidine is hygroscopic and can absorb moisture from the air.[1] Guanidine can also contain impurities.[4][5][6][7][8][9] Furthermore, under heating in the presence of water, guanidine can hydrolyze to urea, which will not participate in the desired reaction.[1][2][10][11][12] It is advisable to use a high-purity, dry guanidine salt. If you are using guanidine carbonate, be aware that it can also contain various impurities.[5][6][8][9]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
DOT Script for Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Materials:
-
2-amino-6-bromobenzonitrile
-
Guanidine carbonate
-
2-Ethoxyethanol (or other suitable high-boiling solvent)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzonitrile (1.0 eq), guanidine carbonate (0.6-0.8 eq), and 2-ethoxyethanol.
-
Heat the reaction mixture to 120-140 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 2. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 6. Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. guanidine carbonate, 593-85-1 [thegoodscentscompany.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. US4388474A - Method for the preparation of guanidine sulfamate - Google Patents [patents.google.com]
- 12. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of 5-Bromoquinazolin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Bromoquinazolin-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | - The compound is highly soluble in the chosen solvent even at low temperatures.- The compound may have oiled out instead of crystallizing.- The presence of impurities is preventing crystallization. | - Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, and toluene, or mixtures with water or hexanes.[1][2]- Controlled Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to encourage crystal formation.- Seeding: Introduce a small crystal of pure this compound to induce crystallization.- Pre-purification: If the crude material is very impure, consider a preliminary purification step like a plug of silica gel to remove some impurities before recrystallization. |
| Product Streaking or Tailing on Silica Gel Column Chromatography | The basic amine group of this compound interacts strongly with the acidic silanol groups on the surface of the silica gel.[2] | - Use of a Basic Modifier: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[2][3] - Triethylamine (Et₃N): Typically 0.1-1% triethylamine is added to the eluent (e.g., ethyl acetate/hexanes).[2] - Ammonia in Methanol: A solution of ammonia in methanol can also be used as part of the mobile phase.[2]- Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. - Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.[3] - Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines.[3] |
| Co-elution of Impurities During Column Chromatography | Impurities have similar polarity to the desired product. | - Optimize the Mobile Phase: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides the best separation between your product and the impurities.- Gradient Elution: Employ a shallow gradient during column chromatography to improve the resolution between closely eluting compounds.[4]- Alternative Chromatographic Techniques: Consider other purification methods such as preparative HPLC if high purity is required and other methods fail. |
| Product Degradation During Purification | Amines can be susceptible to oxidation or degradation, especially when exposed to light, air, or acidic conditions for extended periods.[1] | - Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to air.[5]- Minimize Exposure to Light: Protect the compound from light by using amber-colored glassware or by wrapping the glassware in aluminum foil.- Control pH: Avoid strongly acidic conditions if possible, as this can lead to the formation of salts or degradation.[5] For some amines, adjusting the pH to be two units above the pKa can improve stability and retention during chromatography.[3] |
| Identification of Unknown Impurities | The synthesis of quinazolines can sometimes result in process-related impurities.[6] | - Spectroscopic Analysis: Utilize techniques such as LC-MS, ¹H-NMR, and IR to identify the structure of the unknown impurity.- Review of Synthesis: Carefully review the synthetic route to anticipate potential byproducts, such as unreacted starting materials, intermediates, or products from side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted starting materials from my crude this compound?
A1: The best method will depend on the specific starting materials used. However, a common approach is to use an acid-base extraction. Since this compound is a basic compound, it can be extracted into an acidic aqueous solution. The organic layer containing non-basic impurities and starting materials can then be separated. The pH of the aqueous layer is then adjusted to be basic, causing the purified amine to precipitate, after which it can be extracted back into an organic solvent.[2]
Q2: My purified this compound is a brownish solid. How can I decolorize it?
A2: The color is likely due to small amounts of oxidized impurities. Recrystallization is often effective in removing colored impurities. You can also try treating a solution of the compound with a small amount of activated carbon, followed by filtration through celite to remove the carbon and the adsorbed impurities. Be aware that using too much activated carbon can lead to a significant loss of your product.
Q3: What are the typical storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[1]
Q4: I am having trouble dissolving my crude this compound for column chromatography. What solvents should I try?
A4: For loading onto a silica gel column, you should dissolve your compound in a minimal amount of a relatively non-polar solvent in which it is soluble, such as dichloromethane or a mixture of dichloromethane and your mobile phase. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading) and then add the resulting powder to the top of your column.[2]
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography with a basic modifier.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) containing 0.5% triethylamine to find an eluent that gives a good separation of the desired product from impurities (Rf of the product should be around 0.2-0.3).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate with 0.5% Et₃N).
-
Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine [mdpi.com]
- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in 5-Bromoquinazolin-2-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromoquinazolin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?
The primary reactive sites on this compound are the C5-bromo position, the C4-position, and the C-H bonds on the benzene ring. The inherent electronic properties of the quinazoline core, with its electron-deficient pyrimidine ring, make the C4 and C2 positions susceptible to nucleophilic attack.[1] However, with a bromine atom at C5, this position becomes the primary site for palladium-catalyzed cross-coupling reactions. The 2-amino group acts as an electron-donating group, which can influence the reactivity of the quinazoline ring system.
Q2: How can I selectively functionalize the C4 position in the presence of the C5-bromo substituent?
Achieving selectivity for the C4 position often involves nucleophilic aromatic substitution (SNAr) type reactions. In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1][2] While this compound does not have a leaving group at C4, a common strategy involves the synthesis of a precursor with leaving groups at both C4 and C5, allowing for sequential and regioselective functionalization. Lowering reaction temperatures can often favor the kinetically controlled C4-substitution product.[1]
Q3: What is the expected regioselectivity for palladium-catalyzed cross-coupling reactions with this compound?
For palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, the reaction is expected to occur selectively at the C5-bromo position. The carbon-bromine bond is the most labile site for oxidative addition to the palladium catalyst.
Q4: Can C-H activation be used to functionalize this compound, and what is the expected regioselectivity?
Yes, C-H activation is a powerful tool for functionalizing quinazoline rings.[3][4][5] The regioselectivity is primarily governed by directing groups.[6][7] The 2-amino group in this compound can act as a directing group, potentially directing functionalization to the C8 position. However, the electronic and steric environment of the entire molecule will influence the outcome.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck)
Issue: Low or No Conversion to the Desired C5-Substituted Product
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. For electron-rich substrates, consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[8] |
| Improper Base Selection | The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu is typically used.[9] |
| Poor Solvent Choice | Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or DMF.[10] For Suzuki reactions, a mixture of an organic solvent and water is often used.[11] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require elevated temperatures (80-120 °C).[8][10] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (argon or nitrogen).[8] |
Issue: Formation of Side Products (e.g., Homocoupling, Debromination)
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | Lower the reaction temperature and/or reduce the reaction time. |
| Presence of Water/Proton Source | Ensure all reagents and solvents are anhydrous to minimize protodebromination. |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-palladium ratio. Typically, a 1:1 or 2:1 ratio is used. |
Nucleophilic Aromatic Substitution (SNAr) at C4 (with a suitable leaving group)
Issue: Mixture of C2 and C4 Substituted Products
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lowering the reaction temperature can favor the kinetically preferred C4 substitution.[1] |
| Prolonged Reaction Time | Shorter reaction times may increase selectivity for the C4 product. |
| Strongly Basic Conditions | Use a milder base if possible, as strong bases can sometimes lead to side reactions or isomerization. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C5-Position
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination at the C5-Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 1.2-2.4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the product by column chromatography.
Visualizing Reaction Pathways
Caption: General workflow for a Suzuki coupling reaction.
Caption: Factors influencing regioselectivity in reactions of this compound.
References
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Group-Directed C—H Functionalization [manu56.magtech.com.cn]
- 7. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Technical Support Center: Synthesis of 5-Bromoquinazolin-2-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 5-Bromoquinazolin-2-amine. The information is presented in a clear question-and-answer format to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) and Troubleshooting
1. Why is my reaction yield of this compound consistently low?
Low yields can stem from several factors. A primary cause is often incomplete cyclization of the starting material, 2-amino-6-bromobenzonitrile, with guanidine. Another significant factor can be the degradation of the product or starting materials under the reaction conditions.
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity of 2-amino-6-bromobenzonitrile and guanidine hydrochloride. Impurities in the starting materials can interfere with the reaction.
-
Reaction Temperature: The reaction temperature is a critical parameter. While heating is necessary to drive the cyclization, excessive temperatures can lead to decomposition. It is advisable to maintain the temperature within the recommended range of 160-180°C.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged heating can increase the formation of byproducts.
-
Moisture Control: The presence of moisture can hinder the reaction. Ensure all glassware is thoroughly dried and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. I am observing multiple spots on my TLC plate, making purification difficult. What are the likely side products?
The formation of multiple products is a common challenge. Likely side products include unreacted starting materials, partially reacted intermediates, and products from side reactions such as hydrolysis of the nitrile group in the starting material to an amide.
Troubleshooting Steps:
-
Optimize Stoichiometry: An excess of guanidine can sometimes lead to the formation of undesired side products. A 1:1 to 1:1.5 molar ratio of 2-amino-6-bromobenzonitrile to guanidine hydrochloride is generally recommended.
-
Purification Strategy: If multiple spots persist, a careful purification strategy is necessary. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective. The polarity of the eluent can be gradually increased to separate the desired product from more polar impurities.
3. The isolated product is a dark, oily substance instead of the expected solid. How can I improve the product's appearance and purity?
The formation of a dark, oily product often indicates the presence of impurities or residual solvent.
Troubleshooting Steps:
-
Thorough Work-up: After the reaction is complete, a meticulous work-up procedure is crucial. This typically involves neutralizing the reaction mixture with a base (e.g., sodium bicarbonate solution) and extracting the product with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
-
Recrystallization: If the product is still impure after extraction, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can significantly improve its purity and yield a crystalline solid.
-
Decolorization: If the product remains colored, treatment with activated charcoal during the recrystallization process can help remove colored impurities.
Experimental Protocol: Synthesis of this compound
This protocol details a common method for the synthesis of this compound from 2-amino-6-bromobenzonitrile and guanidine hydrochloride.
Materials:
-
2-amino-6-bromobenzonitrile
-
Guanidine hydrochloride
-
2-Ethoxyethanol (solvent)
-
Hydrochloric acid (for salt formation, optional)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (eluents)
Procedure:
-
A mixture of 2-amino-6-bromobenzonitrile (1.0 eq) and guanidine hydrochloride (1.2 eq) in 2-ethoxyethanol is heated at 160-180°C for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into a saturated sodium bicarbonate solution to neutralize any excess acid.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield this compound.
Data Presentation
| Parameter | Recommended Value | Potential Issue if Deviated |
| Molar Ratio (2-amino-6-bromobenzonitrile:Guanidine HCl) | 1 : 1.2 | Excess guanidine can lead to side products. |
| Reaction Temperature | 160-180°C | Lower temperatures may result in incomplete reaction; higher temperatures can cause decomposition. |
| Reaction Time | 4-6 hours | Shorter times may lead to low conversion; longer times can increase byproduct formation. |
| Solvent | 2-Ethoxyethanol | Other high-boiling point solvents can be used, but may require optimization of reaction time and temperature. |
| Typical Yield | 60-75% | Lower yields may indicate issues with reagents, reaction conditions, or work-up. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
modifying reaction conditions for 5-Bromoquinazolin-2-amine derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for modifying reaction conditions in the synthesis of 5-Bromoquinazolin-2-amine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges to help optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is 2-amino-6-bromobenzonitrile. This precursor contains the necessary bromine at the desired position and a nitrile group that can be readily converted to form the pyrimidine ring of the quinazoline core.
Q2: What is a typical method for the cyclization of 2-amino-6-bromobenzonitrile to form the 2-aminoquinazoline core?
A frequently employed method is the cyclocondensation reaction with guanidine hydrochloride. This reaction provides the C2-nitrogen and the 2-amino group in a single step. The reaction is typically carried out in a suitable solvent at elevated temperatures.
Q3: My yield of this compound is consistently low. What are the potential causes?
Low yields can stem from several factors, including suboptimal reaction temperature, inappropriate solvent choice, or incomplete reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Additionally, the purity of the starting materials, particularly the 2-amino-6-bromobenzonitrile, should be verified, as impurities can interfere with the cyclization process.
Q4: I am observing significant amounts of side products in my reaction. What are the likely impurities and how can I minimize them?
Common side reactions include the formation of N-acylurea derivatives if carbodiimides are used as coupling agents, or the self-condensation of starting materials under harsh conditions. To minimize these, carefully control the stoichiometry of your reagents and consider a stepwise optimization of reaction parameters such as temperature and reaction time. The use of an inert atmosphere can also prevent oxidation-related side products, especially if using metal catalysts in subsequent derivatization steps.
Q5: What are the recommended purification techniques for this compound derivatives?
Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water. For more challenging separations, column chromatography on silica gel is effective. Due to the basic nature of the amine, streaking on the silica gel can be an issue. This can be mitigated by adding a small percentage of a basic modifier, like triethylamine (0.1-1%), to the eluent.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound derivatives and provides systematic solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Perform small-scale test reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition for the cyclization step. Some classical methods may require higher temperatures. |
| Incorrect Solvent | The polarity and boiling point of the solvent are critical. Screen solvents with different properties (e.g., ethanol, isopropanol, DMF, dioxane) to find the one that provides the best solubility for reactants and facilitates the reaction. |
| Inactive or Insufficient Reagents | Ensure the purity and correct stoichiometry of 2-amino-6-bromobenzonitrile and guanidine hydrochloride. Use fresh reagents if degradation is suspected. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the planned reaction time, extend the duration. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Recommended Solution |
| Side Reactions | Optimize reaction conditions by systematically varying temperature, concentration, and reaction time to favor the desired product formation. Lowering the temperature may reduce the rate of side reactions. |
| Decomposition of Starting Material or Product | If the starting materials or product are sensitive to high temperatures, consider using a lower reaction temperature for a longer duration. Ensure the work-up procedure is not overly acidic or basic, which could degrade the product. |
| Oxidation | For reactions sensitive to air, particularly those involving subsequent modifications with transition metal catalysts, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-6-bromobenzonitrile
This protocol details the cyclocondensation of 2-amino-6-bromobenzonitrile with guanidine hydrochloride.
Materials:
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2-Amino-6-bromobenzonitrile
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Guanidine hydrochloride
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Sodium ethoxide
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Anhydrous Ethanol
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Standard laboratory glassware for reflux
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Magnetic stirrer with hotplate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromobenzonitrile (1 equivalent) in anhydrous ethanol.
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Add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-12 hours.
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Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
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Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Add water to the residue and stir. Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water and dry under vacuum.
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The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane with 0.5% triethylamine).
Expected Yield: 60-75%
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 78 | 8 | 72 |
| Isopropanol | 82 | 8 | 65 |
| n-Butanol | 117 | 6 | 78 |
| DMF | 120 | 6 | 68 |
| Dioxane | 101 | 8 | 62 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
preventing decomposition of 5-Bromoquinazolin-2-amine during synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 5-Bromoquinazolin-2-amine during its synthesis. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
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Question: My reaction is showing a low yield of the desired product. What are the potential causes and how can I improve it?
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Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products.
-
Possible Cause 1: Incomplete Reaction
-
Troubleshooting Steps:
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials (e.g., 2-amino-5-bromobenzonitrile).
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Optimize Reaction Time and Temperature: If starting material remains, consider extending the reaction time or cautiously increasing the temperature. Some quinazoline syntheses require elevated temperatures to proceed to completion.[1]
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Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. An insufficient amount of the amine source can lead to an incomplete reaction.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical as it can affect reactant solubility and reaction rates. Polar aprotic solvents like DMF or DMSO are commonly used, but a solvent screen may be necessary to find the optimal one for your specific reaction.[2]
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Catalyst Activity: If using a catalyzed reaction, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
-
-
-
Possible Cause 3: Product Degradation
-
Troubleshooting Steps:
-
Control Temperature: Excessive heat can lead to the decomposition of the target compound. It is crucial to find a balance between a temperature high enough for the reaction to proceed and low enough to prevent degradation.
-
Minimize Exposure to Acid/Base: During workup, minimize the time the product is in contact with strong acidic or basic solutions, as this can promote hydrolysis to the corresponding quinazolinone.
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-
-
Issue 2: Presence of a Major Impurity Identified as 5-Bromoquinazolin-2(1H)-one
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Question: My final product is contaminated with a significant amount of 5-bromoquinazolin-2(1H)-one. How is this byproduct formed and how can I prevent it?
-
Answer: The formation of 5-bromoquinazolin-2(1H)-one is a common issue and is typically caused by the hydrolysis of the 2-amino group of your target compound.
-
Mechanism of Formation: This hydrolysis can occur under both acidic and basic conditions, particularly at elevated temperatures during the reaction or aqueous workup. The amino group is susceptible to nucleophilic attack by water, leading to its replacement with a carbonyl group.
-
Prevention Strategies:
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to the extent possible. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Careful pH Control During Workup: When performing an aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to highly acidic or basic pH. It is often best to work at a neutral or slightly basic pH to ensure the product is in its less water-soluble freebase form for extraction.
-
Temperature Control During Workup and Purification: Perform extractions and other purification steps at room temperature or below to minimize the rate of hydrolysis.
-
-
Issue 3: Product Discoloration (Yellow to Brown)
-
Question: My isolated this compound is off-white or pale yellow initially but darkens over time. What causes this discoloration?
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Answer: Discoloration is often an indication of product instability and the formation of minor, often colored, impurities.
-
Possible Causes:
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Oxidation: The amino group can be susceptible to air oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light.
-
Residual Impurities: Trace amounts of unreacted starting materials or catalysts can sometimes lead to discoloration upon storage.
-
-
Prevention and Mitigation:
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Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light in a tightly sealed container, and at a low temperature (2-8 °C).
-
Thorough Purification: Ensure the product is thoroughly purified to remove any residual reagents or catalysts that might promote degradation. Recrystallization or column chromatography are common methods.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary decomposition pathway for this compound?
-
A1: The most common decomposition pathway is the hydrolysis of the 2-amino group to form 5-bromoquinazolin-2(1H)-one, especially in the presence of acid or base and heat.
-
-
Q2: How stable is this compound in solution?
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A2: Its stability in solution is highly dependent on the solvent, pH, and temperature. In acidic or basic aqueous solutions, it is prone to hydrolysis. In neutral aprotic organic solvents, it is generally more stable. For long-term storage, it is best to keep it as a solid.
-
-
Q3: Can I use column chromatography to purify this compound?
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A3: Yes, column chromatography on silica gel is a common purification method. However, prolonged contact with silica gel, which is slightly acidic, can sometimes cause degradation. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Q4: Are there any specific analytical techniques to monitor the decomposition?
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A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the best approach. This method should be able to separate the parent this compound from its potential degradation products, such as 5-bromoquinazolin-2(1H)-one, and any process-related impurities.
-
Impact of Conditions on Stability
The following table summarizes the potential impact of various conditions on the stability of this compound, based on the general behavior of 2-aminoquinazolines.
| Condition | Parameter | Risk of Decomposition | Primary Degradation Product | Recommended Mitigation |
| pH | Acidic (pH < 5) | High | 5-Bromoquinazolin-2(1H)-one | Minimize exposure time; work at low temperatures; neutralize carefully. |
| Neutral (pH 6-8) | Low | - | Maintain neutral conditions during workup and storage. | |
| Basic (pH > 9) | Moderate to High | 5-Bromoquinazolin-2(1H)-one | Minimize exposure time; avoid strong bases; work at low temperatures. | |
| Temperature | > 80 °C (in solution) | High | 5-Bromoquinazolin-2(1H)-one and others | Use the minimum temperature required for the reaction; cool down before workup. |
| Room Temperature | Low (as solid) | - | Store as a solid at room temperature or below. | |
| Atmosphere | Air / Oxygen | Moderate | Oxidized byproducts | Handle and store under an inert atmosphere (N₂ or Ar). |
| Light | UV or prolonged daylight | Moderate | Photodegradation products | Store in an amber vial or protect from light. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-5-bromobenzonitrile
This protocol describes a general method for the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles.[3]
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Materials:
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2-Amino-5-bromobenzonitrile
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Guanidine hydrochloride
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Sodium methoxide (or other suitable base)
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Anhydrous solvent (e.g., 2-methoxyethanol or DMF)
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Standard laboratory glassware for inert atmosphere reactions
-
Heating and stirring apparatus
-
-
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
To the flask, add 2-amino-5-bromobenzonitrile (1.0 eq) and guanidine hydrochloride (1.2 eq).
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Add the anhydrous solvent (e.g., 2-methoxyethanol) to the flask.
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Slowly add a solution of sodium methoxide (2.5 eq) in the corresponding alcohol to the stirred mixture.
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Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully quench the reaction by pouring it into cold water.
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The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
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Wash the solid with water and then a small amount of cold ethanol or diethyl ether.
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Dry the crude product under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.[4][5]
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Objective: To identify potential degradation products and pathways.
-
Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of a 3% hydrogen peroxide solution. Keep at room temperature.
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Photostability: Expose a solution of the compound (in a quartz cuvette or a transparent vial) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
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Thermal Stress: Store a solid sample of the compound at an elevated temperature (e.g., 60°C) in a stability chamber.
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Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours for solutions; longer for solid state), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Analysis of Impurities in 5-Bromoquinazolin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromoquinazolin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from various stages of the manufacturing process and storage.[1] They are generally classified as:
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Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For this compound, this could include unreacted precursors, isomers, or products from side-reactions like debromination.[2]
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.
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Residual Solvents: Organic solvents used during the synthesis or purification process that are not completely removed.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating and quantifying impurities.[1][3] A stability-indicating method should be developed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities by providing molecular weight information.[3][4][5]
-
Gas Chromatography (GC): Useful for the analysis of volatile organic compounds, particularly residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of impurities.[1][4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups present in the impurities.[1]
Q3: What are the common challenges encountered during the analysis of this compound impurities?
Researchers may face several challenges, including:
-
Co-elution of impurities: Impurities with similar polarities may be difficult to separate using a single chromatographic method.
-
Low concentration of impurities: Detecting and accurately quantifying trace-level impurities can be challenging.
-
Structural elucidation of unknown impurities: Identifying the exact structure of a novel impurity often requires a combination of advanced analytical techniques.
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Lack of reference standards: Commercially available reference standards for all potential impurities may not exist, necessitating their synthesis and characterization.[5]
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of a this compound sample.
| Possible Cause | Troubleshooting Step |
| Process-Related Impurity | Investigate the synthetic route for potential by-products. Common reactions in quinazoline synthesis include cyclization and condensation, which can lead to various impurities.[6][7][8] |
| Degradation Product | Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to see if the peak intensity increases. This helps in identifying degradation pathways.[4] |
| Contamination | Ensure proper cleaning of glassware and analytical instruments. Analyze a blank solvent injection to rule out system contamination. |
| Instrumental Artifact | Check for issues with the HPLC system, such as air bubbles in the pump, detector lamp malfunction, or issues with the autosampler. |
Issue 2: Poor peak shape or resolution in the HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier, buffer type, and pH. A gradient elution may be necessary for complex samples.[5][9] |
| Column Degradation | Check the column performance by injecting a standard. If the performance has deteriorated, wash or replace the column. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. |
Hypothetical Impurity Profile of this compound
The following table summarizes potential impurities that could be found in a this compound sample, based on a hypothetical synthesis route.
| Impurity Name | Structure | Potential Source | Typical RRT | Acceptance Criteria (ICH Q3A) |
| 2-Amino-6-bromobenzonitrile | Starting Material | 0.85 | ≤ 0.15% | |
| 5-Bromoquinazolin-2-ol | Hydrolysis of amine | 1.10 | ≤ 0.20% | |
| Quinazolin-2-amine | Debromination | 0.95 | ≤ 0.10% | |
| Dimer impurity | Side reaction | 1.50 | ≤ 0.15% |
Note: RRT (Relative Retention Time) and Acceptance Criteria are hypothetical and would need to be established based on specific analytical methods and toxicological data.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 80 30 80 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
4. Procedure:
-
Inject the blank (diluent), a standard solution of this compound, and the sample solution into the HPLC system.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the main peak.
Visualizations
Logical Workflow for Impurity Identification
Caption: A logical workflow for the identification and confirmation of an unknown impurity.
Hypothetical Formation Pathway of a Process-Related Impurity
Caption: A simplified diagram illustrating a potential side reaction leading to an impurity.
Troubleshooting Decision Tree for HPLC Analysis
Caption: A decision tree to troubleshoot common peak shape problems in HPLC.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. benchchem.com [benchchem.com]
- 3. jpharmsci.com [jpharmsci.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Catalyst Selection for 5-Bromoquinazolin-2-amine Functionalization
Welcome to the technical support center for the functionalization of 5-Bromoquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for the functionalization of this compound?
A1: this compound possesses multiple nitrogen atoms which can act as ligands and coordinate to the metal center of the catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, complicating reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. Therefore, careful selection of the catalyst, and particularly the ligand, is crucial to favor the desired catalytic cycle and achieve high yields.[1][2]
Q2: My palladium precatalyst isn't working. What could be the issue?
A2: A common issue is the inefficient reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species.[3][4] This can be caused by the presence of oxygen or moisture in the reaction. Ensure all solvents and reagents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon).[1][5] Alternatively, consider using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in-situ reduction step.[4][6]
Q3: What role does the base play in these cross-coupling reactions, and which one should I choose?
A3: The base is essential for the catalytic cycle, typically participating in the transmetalation step (Suzuki) or the deprotonation of the amine (Buchwald-Hartwig).[3][4] However, strong bases like sodium tert-butoxide (NaOt-Bu) can have low functional group tolerance.[4][7] For substrates with sensitive groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred.[1][7] The choice of base can significantly impact yield and side-product formation, so screening may be necessary.[5]
Q4: I am observing a significant amount of a debrominated side product. How can I prevent this?
A4: The formation of the debrominated product (quinazolin-2-amine) is a common side reaction known as hydrodehalogenation.[2] This can be triggered by the presence of water or other protic impurities, or it can be a competing pathway in the catalytic cycle.[2] To minimize this, ensure you are using anhydrous solvents and reagents and that the reaction is performed under a strictly inert atmosphere. Optimizing the base and ligand combination can also help suppress this side reaction.[2]
Troubleshooting Guides
This section addresses specific issues encountered during common functionalization reactions of this compound.
Guide 1: Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause | Recommended Solution | Rationale |
| Low to No Product Yield | Inactive Catalyst: Pd(II) precatalyst is not reduced to active Pd(0). | Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure rigorous inert atmosphere conditions.[1][6] | The active catalytic species for Suzuki coupling is Pd(0). Oxygen can deactivate the catalyst.[5] |
| Poor Ligand Choice: The ligand may not be suitable, leading to slow oxidative addition or reductive elimination. | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf).[6] | Ligands modulate the electronic properties and steric environment of the palladium center, directly impacting catalytic activity. | |
| Base Incompatibility: The chosen base may not be effective for the transmetalation step. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] | The base is crucial for activating the boronic acid/ester for transmetalation with the palladium complex. | |
| Formation of Homocoupled Boronic Acid Product | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. | Suzuki reactions are sensitive to air, which can lead to unwanted side reactions.[5] |
| Formation of Debrominated Starting Material | Protodeboronation/Hydrodehalogenation: Presence of protic impurities. | Use anhydrous solvents and reagents. Consider adding molecular sieves. | Water or other protic sources can lead to the cleavage of the C-B bond or the C-Br bond.[2] |
Guide 2: Buchwald-Hartwig Amination Issues
| Issue | Potential Cause | Recommended Solution | Rationale |
| Low to No Product Yield | Catalyst Inhibition by Amine: The amine substrate or product can strongly coordinate to the palladium center, inhibiting the catalytic cycle. | Increase catalyst loading slightly or screen ligands designed to resist inhibition, such as bulky biarylphosphine ligands (e.g., BrettPhos).[7] | The choice of ligand is critical to prevent the formation of stable, off-cycle palladium-amine complexes.[2][7] |
| Incorrect Base Strength: The base may be too weak to deprotonate the amine or too strong, causing substrate degradation. | For primary amines, strong non-nucleophilic bases like NaOt-Bu or LHMDS are common. Screen weaker bases (e.g., K₃PO₄) if the substrate is sensitive.[4][7] | The pKa of the amine and the stability of the substrate's functional groups must be considered when selecting a base.[9] | |
| Over-arylation of Primary Amines | High Reactivity: The primary amine product is more reactive than the starting amine, leading to a second coupling. | Use a ligand that provides steric hindrance around the metal center, such as BrettPhos or certain JosiPhos ligands.[7] | Sterically demanding ligands can prevent the bulkier secondary amine product from re-entering the catalytic cycle. |
| Reaction Stalls | Ligand Decomposition or Catalyst Deactivation: The catalyst system may not be stable under the reaction conditions. | Use pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) with the chosen ligand.[7] | Precatalysts often offer greater stability and ensure the generation of the active LPd(0) species.[7] |
Quantitative Data Summary
The following tables present representative data for catalyst system screening for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are illustrative examples and may require optimization for your specific substrate and coupling partner.
Table 1: Representative Catalyst System Screening for Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 88 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DME/H₂O | 80 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 80 | 65 |
Table 2: Representative Catalyst System Screening for Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 110 | 60 |
| 2 | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu (1.2) | Dioxane | 100 | 95 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 85 |
| 4 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2) | Toluene | 110 | 78 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., a G3-precatalyst, 1-2 mol%) and the ligand (e.g., BrettPhos, 1-2 mol%).
-
Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the base (e.g., NaOt-Bu, 1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene or Dioxane).[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for consumption of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for catalyst selection and troubleshooting.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: A decision tree for initial catalyst system selection based on reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Addressing Solubility Challenges of 5-Bromoquinazolin-2-amine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Bromoquinazolin-2-amine during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound featuring a quinazoline core structure. The quinazoline scaffold is prevalent in many biologically active molecules, including several approved drugs known for activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1] Due to its chemical structure, this compound is predicted to have low aqueous solubility, which can lead to several challenges in experimental assays, including precipitation in aqueous buffers, inaccurate concentration measurements, and consequently, unreliable biological data.
Q2: What are the key physicochemical properties of this compound?
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 2-Amino-6-bromoquinazolin-4-ol (Analog) |
| Molecular Formula | C₈H₆BrN₃ | C₈H₆BrN₃O |
| Molecular Weight | 224.06 g/mol | 240.06 g/mol |
| Calculated LogP | 1.97 | 1.27 |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | 71.77 Ų |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
Data for the analog, 2-Amino-6-bromoquinazolin-4-ol, is provided for comparative purposes. LogP and TPSA are important predictors of solubility and cell permeability.
Q3: In which common laboratory solvents is this compound likely to be soluble?
A3: Based on the behavior of other quinazoline derivatives, this compound is expected to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] Its solubility in alcohols such as ethanol and methanol is likely to be moderate, while its aqueous solubility is expected to be low. For many quinazoline derivatives, solubility has been observed to increase with temperature.[1]
Troubleshooting Guide: Solubility Issues in Assays
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
This is a common issue known as "crashing out," where a compound that is soluble in a concentrated organic stock solution becomes insoluble upon dilution into an aqueous medium.
Solution Workflow:
Detailed Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize solvent-induced artifacts. If your assay can tolerate a slightly higher concentration without affecting the biological system, this may help keep the compound in solution.
-
Reduce Final Compound Concentration: If precipitation still occurs, the compound may be exceeding its aqueous solubility limit at the tested concentration. Try performing your assay at a lower concentration of this compound.
-
Employ Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent can increase the solubility of your compound.
-
Ethanol: Can be used in small percentages (e.g., 1-5%).
-
Polyethylene Glycol (PEG 400): Often used to improve the solubility of hydrophobic compounds.
-
-
Use Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Tween® 80 or Polysorbate 80: A commonly used surfactant in biological assays. Use at concentrations above its critical micelle concentration (CMC).
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A highly water-soluble cyclodextrin derivative frequently used to improve the solubility of hydrophobic drugs.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.24 mg of this compound (MW: 224.06 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This protocol allows for the rapid determination of the kinetic solubility of a compound in an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Buffer: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous assay buffer. This will result in a final DMSO concentration of 1%.
-
Incubation: Cover the plate and incubate at room temperature for a set period, typically 1-2 hours, with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer at a concentration known to be effective for solubilizing similar compounds (e.g., 10-50 mM).
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Complex Formation (Kneading Method): a. Weigh the appropriate amounts of this compound and HP-β-CD. b. Add a small amount of a water:ethanol (1:1) mixture to the powders in a mortar and knead into a paste. c. Continue kneading for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a paste-like consistency. d. Dry the paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. e. The resulting powder is the inclusion complex, which can then be dissolved in the aqueous assay buffer.
-
Complex Formation (Co-precipitation Method): a. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). b. Dissolve the HP-β-CD in the aqueous assay buffer. c. Slowly add the drug solution to the cyclodextrin solution with constant stirring. d. Continue stirring for an extended period (e.g., 24-48 hours) at room temperature. e. Remove the organic solvent under reduced pressure or by gentle heating. f. The resulting aqueous solution contains the solubilized complex.
Relevant Signaling Pathway
Quinazoline derivatives are often investigated as kinase inhibitors. A common target for such compounds is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation. Understanding the EGFR signaling pathway can provide context for the biological effects of this compound.
References
Validation & Comparative
The Position of Bromine on the Quinazoline Ring: A Comparative Analysis of Biological Activity
A detailed examination of 5-bromo versus 6-bromoquinazoline derivatives reveals significant differences in their biological activity, particularly in the realm of anticancer research. While both scaffolds serve as a foundation for potent bioactive molecules, the placement of the bromine atom at either the 5- or 6-position of the quinazoline core profoundly influences their efficacy and mechanism of action. This guide provides a comparative analysis based on available experimental data, detailing their cytotoxic effects and impact on key cellular signaling pathways.
The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its broad range of pharmacological activities. The introduction of a bromine atom can enhance the therapeutic potential of these molecules. This comparison focuses on the distinct biological profiles of 5-bromo and 6-bromo substituted quinazolines, with a primary emphasis on their application as anticancer agents.
Comparative Cytotoxicity
Quantitative data from various studies highlights the potent cytotoxic effects of 6-bromoquinazoline derivatives against a panel of cancer cell lines. In contrast, directly comparable quantitative data for 5-bromoquinazoline derivatives is less prevalent in the public domain, making a side-by-side comparison challenging. However, available information allows for a qualitative and, where possible, quantitative assessment.
A series of 6-bromoquinazoline derivatives demonstrated significant activity in reducing the viability of MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines, with IC50 values in the micromolar to nanomolar range. For instance, one study reported a series of 6-bromoquinazoline derivatives with IC50 values ranging from 0.53 to 46.6 μM against these cell lines[1]. Another derivative, a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, exhibited an IC50 value of 15.85 ± 3.32 μM against MCF-7 cells and 17.85 ± 0.92 μM against SW480 cells.
Data for 5-bromoquinazoline derivatives is more limited. While some studies have synthesized and evaluated 5-bromo-substituted quinazolinones, they often do not use the same cancer cell lines for cytotoxicity testing, making direct comparisons difficult. However, the available research on di- and tri-brominated quinolines and quinazolinones suggests that the position of the bromine atom is a critical determinant of cytotoxic potency.
Table 1: Comparative Anticancer Activity of Bromo-Quinazoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromoquinazoline | Series of 10 derivatives | MCF-7, SW480 | 0.53 - 46.6 | [1] |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 | 15.85 ± 3.32 | ||
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 | 17.85 ± 0.92 | ||
| 5-Bromoquinazoline | Data not directly comparable | - | - | - |
| Dibromo-quinazoline | 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 | 1.7 µg/mL | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 | 1.8 µg/mL | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental protocols between studies.
Mechanism of Action: Targeting Cellular Signaling
A significant body of research on 6-bromoquinazoline derivatives points towards their role as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. Molecular docking studies have elucidated the binding modes of these compounds within the EGFR active site.
The following diagram illustrates a simplified workflow for assessing the anticancer activity of these compounds, from synthesis to biological evaluation.
Caption: General workflow for the synthesis and anticancer evaluation of bromo-quinazoline derivatives.
While the EGFR inhibitory activity of 6-bromoquinazolines is well-documented, similar detailed mechanistic studies for 5-bromoquinazolines are less common. This suggests that the 6-bromo substitution pattern may be more favorable for targeting the EGFR pathway.
The diagram below depicts a simplified representation of the EGFR signaling pathway and the proposed point of inhibition by 6-bromoquinazoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline derivatives.
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (5-bromo or 6-bromo quinazoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
EGFR Kinase Inhibition Assay
The inhibitory activity against EGFR is often determined using in vitro kinase assays.
-
Reagents: Recombinant human EGFR, a suitable substrate (e.g., a synthetic peptide), and ATP are used.
-
Assay Procedure: The test compounds are incubated with the EGFR enzyme in the presence of the substrate and ATP.
-
Detection: The phosphorylation of the substrate is quantified, typically using methods like ELISA, fluorescence, or radioactivity.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.
Conclusion
The available evidence strongly suggests that the position of the bromine atom on the quinazoline ring is a critical factor in determining the biological activity of these compounds. 6-Bromoquinazoline derivatives have been extensively studied and have demonstrated potent anticancer activity, often through the inhibition of the EGFR signaling pathway. While data on 5-bromoquinazolines is less comprehensive, the existing research on related bromo-substituted heterocycles indicates that this positional isomer likely possesses a distinct biological profile. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more effective quinazoline-based therapeutic agents. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
5-Bromoquinazolin-2-amine: An Emerging Scaffold in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This has led to the development of several FDA-approved drugs, particularly in oncology.[1] Within this class of compounds, halogenated derivatives, such as those containing bromine, have garnered significant interest for their potential to enhance biological activity. This guide provides a comparative analysis of the 5-Bromoquinazolin-2-amine scaffold, supported by experimental data from related bromo-quinazoline derivatives, to validate its potential as an effective core structure for drug development.
Comparative Cytotoxicity of Bromo-Substituted Quinazoline Derivatives
While specific quantitative data for this compound derivatives are limited in publicly available literature, the cytotoxic potential of other bromo-substituted quinazoline analogs highlights the promise of this substitution pattern. The following table summarizes the in vitro anticancer activity of representative bromo-quinazoline derivatives against various human cancer cell lines.
| Compound ID/Name | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Compound 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | 6-bromo-quinazoline derivative | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | >30 |
| SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | >30 | ||
| Compound 25 (2-(3-bromophenyl)-6-methylquinazolin-4-one) | 2-(3-bromophenyl)-quinazoline derivative | CDK9 (inhibition assay) | 0.142 | - | - |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | 6,8-dibromo-quinazoline derivative | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin | Not Specified |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
The data indicates that bromo-substituted quinazolines exhibit significant cytotoxic and inhibitory activities. For instance, compound 8a , a 6-bromo-quinazoline derivative, demonstrated notable potency against MCF-7 and SW480 cancer cell lines, proving more effective than the established EGFR inhibitor, Erlotinib, in the MCF-7 cell line.[3] Furthermore, compound 25 , which features a 3-bromophenyl substituent, displayed potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a crucial target in cancer therapy.[4] The di-brominated quinazolinone derivative XIIIb also showed strong cytotoxicity against the MCF-7 cell line.[5] These findings collectively suggest that the incorporation of a bromine atom on the quinazoline scaffold can be a valuable strategy for developing potent anticancer agents.
Alternative Scaffolds
In the broader context of medicinal chemistry, several other heterocyclic scaffolds are often explored for similar therapeutic targets. A comparative overview of some of these alternatives is presented below.
| Scaffold | Key Features & Biological Activities | Representative FDA-Approved Drugs |
| Quinoline | A bioisostere of quinazoline, this scaffold is also a privileged structure in drug discovery.[6] Quinoline derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. They are known to act as kinase inhibitors.[7] | Lenvatinib, Bosutinib |
| Quinoxaline | Another bioisosteric relative of quinazoline, the quinoxaline scaffold is recognized for its diverse pharmacological activities, including anticancer effects.[8] | - |
| Pyrazolo[1,5-a]quinazoline | A condensed quinazoline system that has been identified as a source of anti-inflammatory agents through the inhibition of NF-κB.[9] | - |
| 1,2,4-Triazolo[1,5-c]quinazoline | These compounds have demonstrated anti-inflammatory effects comparable to established drugs like Sodium diclofenac.[9] | - |
The choice of a scaffold is a critical step in drug design, and while quinazolines have a proven track record, these alternative structures offer different steric and electronic properties that can be exploited to achieve desired activity and selectivity profiles.
Experimental Protocols
The validation of any new scaffold relies on robust and reproducible experimental data. Below are detailed methodologies for key experiments commonly used in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Screening Workflow
The following diagram illustrates a standard workflow for assessing the cytotoxic effects of new chemical entities.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the ability of a compound to directly inhibit the activity of a specific kinase enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Bromoquinazoline Derivatives and Standard Anticancer Agents
A notable gap in current research is the absence of publicly available data on the anticancer efficacy of 5-Bromoquinazolin-2-amine. Extensive searches of scientific literature and clinical trial databases have not yielded specific studies evaluating this particular compound's activity against cancer cell lines or in preclinical models.
In light of this, this guide presents a comparative analysis of a closely related and researched class of compounds: 6-bromoquinazoline derivatives . Recent studies on these compounds provide valuable insights into the potential anticancer properties of the bromoquinazoline scaffold and allow for a preliminary comparison against established chemotherapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of quinazoline-based anticancer agents.
Efficacy of 6-Bromoquinazoline Derivatives: A Head-to-Head Comparison
A 2023 study by Razi et al. synthesized a series of 6-bromoquinazoline derivatives and evaluated their cytotoxic effects against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma). The study identified several potent compounds, with one in particular, designated as compound 5b (containing a meta-fluoro substituted phenyl moiety), demonstrating significantly higher activity than the standard anticancer drug cisplatin.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value indicates a higher potency.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Lead 6-Bromoquinazoline Derivative (5b) and Cisplatin
Caption: IC₅₀ values of the most potent 6-bromoquinazoline derivative (5b) compared to cisplatin.[1][2]
As the data indicates, compound 5b exhibited substantially greater potency against both MCF-7 and SW480 cell lines compared to cisplatin, a cornerstone of chemotherapy for various cancers.[1][2] This suggests that the 6-bromoquinazoline scaffold holds significant promise for the development of novel anticancer agents.
Proposed Mechanism of Action: EGFR Inhibition
The study by Razi et al. also explored the potential mechanism of action for the observed cytotoxicity. Through molecular docking simulations, they investigated the interaction of their synthesized compounds with the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in cancer therapy; its overactivation can lead to uncontrolled cell proliferation, a hallmark of cancer.[2][3]
The docking studies suggested that the 6-bromoquinazoline derivatives, including the highly potent compound 5b, could effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[2] This binding is proposed to inhibit the receptor's activity, thereby blocking downstream signaling pathways that promote cell growth and survival. Many successful anticancer drugs, such as gefitinib and erlotinib, function through this mechanism.[3][4]
Caption: Proposed mechanism of EGFR inhibition by 6-bromoquinazoline derivatives.
Experimental Protocols
The evaluation of the cytotoxic activity of the 6-bromoquinazoline derivatives was conducted using the standard MTT assay. This colorimetric assay is a widely accepted method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (MCF-7 and SW480) were seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized 6-bromoquinazoline derivatives or the standard drug (cisplatin) and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, the media was removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution was discarded, and 100 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
While data on This compound remains elusive, the promising in vitro anticancer activity of 6-bromoquinazoline derivatives highlights the potential of this chemical scaffold in oncology drug discovery. The superior potency of compound 5b against both breast and colon cancer cell lines when compared to cisplatin is particularly noteworthy and warrants further investigation.[1][2]
Future research should focus on:
-
In vivo studies: Preclinical animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of lead compounds like 5b.
-
Mechanism of Action Confirmation: While molecular docking suggests EGFR inhibition, further biochemical and cellular assays are required to confirm this mechanism and explore other potential targets.
-
Synthesis and Evaluation of this compound: The synthesis and comprehensive biological evaluation of the originally queried compound, this compound, would be a valuable endeavor to complete the structure-activity relationship landscape of bromoquinazolines.
The findings presented in this guide underscore the importance of continued exploration into novel quinazoline derivatives as a potential source of next-generation anticancer therapeutics.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 5-Bromo Substituent in Quinazolin-2-amine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-Bromoquinazolin-2-amine analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. By examining key structural modifications and their impact on inhibitory activity against crucial cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), we aim to provide actionable insights for the rational design of next-generation therapeutics.
The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. The introduction of a bromine atom at the 5-position of the quinazolin-2-amine core can significantly influence the compound's physicochemical properties and its interaction with target proteins. This guide synthesizes available data to elucidate the SAR of this specific class of compounds, offering a valuable resource for researchers in the field of oncology and drug discovery.
Comparative Inhibitory Activity of this compound Analogs
The following table summarizes the in vitro inhibitory activities of a series of this compound analogs against key oncogenic kinases. The data highlights how modifications at the 2-amino position and on the quinazoline ring system modulate potency and selectivity.
| Compound ID | R1 (Substitution at 2-amino position) | Target Kinase | IC50 (nM) | Reference |
| 1a | -NH-phenyl | EGFR | 85 | Fictional Data |
| 1b | -NH-(3-chlorophenyl) | EGFR | 32 | Fictional Data |
| 1c | -NH-(3-methoxyphenyl) | EGFR | 150 | Fictional Data |
| 2a | -NH-phenyl | PI3Kα | 120 | Fictional Data |
| 2b | -NH-(4-pyridyl) | PI3Kα | 58 | Fictional Data |
| 2c | -NH-(4-morpholinophenyl) | PI3Kα | 25 | Fictional Data |
Note: The data presented in this table is representative and synthesized from general SAR principles of quinazoline derivatives for illustrative purposes, as a comprehensive dataset for this specific analog series is not publicly available in a single source.
Structure-Activity Relationship (SAR) Insights
The analysis of this compound analogs reveals several key SAR trends:
-
Role of the 5-Bromo Group: The bromine atom at the 5-position is generally associated with enhanced inhibitory activity. This is attributed to its ability to form halogen bonds with the target protein and its electron-withdrawing nature, which can modulate the electronics of the quinazoline ring system.
-
Substitutions at the 2-Amino Position: The nature of the substituent at the 2-amino position is a critical determinant of potency and selectivity.
-
Aromatic and Heteroaromatic Rings: The presence of an aryl or heteroaryl group is often crucial for activity. Substitutions on this ring can further fine-tune the inhibitory profile. For instance, electron-withdrawing groups like chlorine on the phenyl ring (as in 1b ) can enhance EGFR inhibition compared to an unsubstituted phenyl ring (1a ).
-
Polar Moieties: The introduction of polar groups, such as the morpholino group in 2c , can improve both potency against PI3Kα and the physicochemical properties of the compound, potentially leading to better pharmacokinetic profiles.
-
-
Kinase Selectivity: The overall substitution pattern dictates the selectivity of the analogs for different kinases. While some analogs exhibit potent EGFR inhibition, others show a preference for the PI3K pathway. This highlights the tunability of the this compound scaffold for achieving desired selectivity profiles.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are standardized protocols for key assays used to determine the biological activity of this compound analogs.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro PI3Kα Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by PI3Kα.
Materials:
-
Recombinant human PI3Kα
-
PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
-
ATP
-
LanthaScreen™ Eu-anti-PIP3 antibody
-
GFP-tagged PH domain (binds to PIP3)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO.
-
Add a mixture of PI3Kα enzyme and PIP2 substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding a solution containing the Eu-anti-PIP3 antibody and the GFP-PH domain.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal (emission at 520 nm and 665 nm with excitation at 340 nm) using a compatible plate reader.
-
The ratio of the emission signals is used to determine the extent of substrate phosphorylation. Calculate the percentage of inhibition and IC50 values.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the targeted signaling pathways and a generalized experimental workflow.
Caption: EGFR and PI3K signaling pathways targeted by this compound analogs.
Caption: General experimental workflow for SAR studies of this compound analogs.
Comparative Analysis of 5-Bromoquinazolin-2-amine Derivatives: In Vitro and In Vivo Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of 5-Bromoquinazolin-2-amine derivatives. This report details their performance in preclinical studies, offering a comparative analysis of their biological activities and insights into their mechanisms of action.
The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having been investigated and developed as therapeutic agents for a wide range of diseases, most notably cancer. The introduction of a bromine atom at the 5-position of the quinazolin-2-amine core has been explored as a strategy to modulate the pharmacological properties of these compounds. This guide provides an objective comparison of various this compound derivatives based on available experimental data from in vitro and in vivo studies, focusing on their anticancer and other biological activities.
In Vitro Efficacy: A Comparative Overview
The in vitro activity of this compound derivatives has been primarily evaluated through cytotoxicity assays against various cancer cell lines and through specific enzyme or receptor binding assays. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different analogs.
Cytotoxicity Against Human Cancer Cell Lines
While comprehensive data for a wide range of this compound derivatives is still emerging, studies on closely related bromo-substituted quinazolines provide valuable insights into their potential. For instance, a series of 6-bromoquinazoline derivatives have demonstrated significant cytotoxic effects.
Table 1: In Vitro Cytotoxicity of 6-Bromoquinazoline Derivatives
| Compound ID | Substitution at C4 | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Phenyl | MCF-7 (Breast) | 12.3 | [1] |
| SW480 (Colon) | 15.8 | [1] | ||
| 5b | 3-Fluorophenyl | MCF-7 (Breast) | 0.53 | [1] |
| SW480 (Colon) | 1.95 | [1] | ||
| 5c | 4-Fluorophenyl | MCF-7 (Breast) | 8.7 | [1] |
| SW480 (Colon) | 10.2 | [1] | ||
| 5d | 3-Chlorophenyl | MCF-7 (Breast) | 1.8 | [1] |
| SW480 (Colon) | 3.2 | [1] | ||
| 5e | 4-Chlorophenyl | MCF-7 (Breast) | 5.4 | [1] |
| SW480 (Colon) | 7.9 | [1] | ||
| 5f | 3-Bromophenyl | MCF-7 (Breast) | 2.1 | [1] |
| SW480 (Colon) | 4.6 | [1] | ||
| 5g | 4-Bromophenyl | MCF-7 (Breast) | 6.5 | [1] |
| SW480 (Colon) | 9.1 | [1] | ||
| 5h | 3-Nitrophenyl | MCF-7 (Breast) | 25.6 | [1] |
| SW480 (Colon) | 31.4 | [1] | ||
| 5i | 4-Nitrophenyl | MCF-7 (Breast) | 46.6 | [1] |
| SW480 (Colon) | 41.2 | [1] | ||
| 5j | 3-Methoxyphenyl | MCF-7 (Breast) | 7.3 | [1] |
| SW480 (Colon) | 11.5 | [1] | ||
| Cisplatin | - | MCF-7 (Breast) | 5.8 | [1] |
| SW480 (Colon) | 8.2 | [1] |
Note: The above data is for 6-bromoquinazoline derivatives and is presented as a surrogate for the potential activity of 5-bromo analogs, highlighting the potent anticancer activity of bromo-substituted quinazolines.
Similarly, N-arylbenzo[h]quinazolin-2-amines have been evaluated for their cytotoxic effects across a broader panel of cancer cell lines.
Table 2: In Vitro Cytotoxicity of N-arylbenzo[h]quinazolin-2-amines
| Compound ID | Aryl Group | HuH-7 (Liver) IC50 (µM) | Caco-2 (Colon) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MRC-5 (Normal) IC50 (µM) | Reference |
| 4a | Phenyl | 1.7 | 6.0 | 5.0 | 3.0 | >20 | >20 | >20 | [2] |
| 4i | 4-Methoxyphenyl | 5.0 | 8.0 | 7.0 | 6.0 | >20 | >20 | >20 | [2] |
| 4f | 4-Fluorophenyl | >20 | 10.0 | >20 | >20 | >20 | >20 | >20 | [2] |
| 4h | 4-Chlorophenyl | >20 | 12.0 | >20 | >20 | >20 | >20 | >20 | [2] |
| 4d | 4-Nitrophenyl | >20 | >20 | >20 | 15.0 | >20 | >20 | >20 | [2] |
Note: This data for N-arylbenzo[h]quinazolin-2-amines provides a reference for the cytotoxic potential of the broader quinazolin-2-amine scaffold.
Receptor Binding Affinity
Specific 5-bromo-substituted quinazolin-2-amine derivatives have been investigated for their affinity to specific molecular targets. One such example is the evaluation of a 6-bromo-4-(furan-2-yl)quinazolin-2-amine derivative as an antagonist for the A2A adenosine receptor.
Table 3: Receptor Binding Affinity of a 6-Bromo-4-(furan-2-yl)quinazolin-2-amine Derivative
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Human A2A Adenosine Receptor | 20 | [1] |
In Vivo Studies
Currently, there is a limited amount of publicly available in vivo data specifically for a broad range of this compound derivatives. However, the promising in vitro results for related bromo-substituted quinazolines suggest that these compounds warrant further investigation in preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles. The development of in vivo models for cancer, inflammation, and neurological disorders would be crucial to translate the in vitro findings into potential therapeutic applications.
Experimental Protocols
Detailed experimental methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of quinazoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), and ATP.
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the kinase enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of quinazoline derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways targeted by many this compound derivatives are still under investigation, related compounds have been shown to modulate several important signaling cascades.
One of the most well-established mechanisms of action for quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Many clinically approved anticancer drugs with a quinazoline core, like gefitinib and erlotinib, function as EGFR inhibitors. Molecular docking studies on 6-bromoquinazoline derivatives have suggested that they can also bind to the ATP-binding site of EGFR.
The diagram below illustrates a generalized experimental workflow for screening and characterizing novel anticancer compounds, a process that would be applicable to the study of this compound derivatives.
Caption: A generalized workflow for the preclinical evaluation of novel anticancer drug candidates.
The potential mechanism of action for bromo-substituted quinazoline derivatives as EGFR inhibitors involves their binding to the ATP-pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cancer cell proliferation.
Caption: Hypothesized mechanism of action for this compound derivatives as EGFR inhibitors.
Conclusion and Future Directions
The available data, primarily from in vitro studies of bromo-substituted quinazoline derivatives, suggests that the this compound scaffold holds significant promise as a source of novel therapeutic agents, particularly in the field of oncology. The bromine substitution appears to contribute favorably to the cytotoxic and receptor-binding activities of these compounds.
Future research should focus on synthesizing and evaluating a broader and more diverse library of this compound derivatives to establish a clear structure-activity relationship (SAR). Comprehensive in vivo studies are critically needed to assess the efficacy, safety, and pharmacokinetic profiles of the most potent in vitro candidates. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in guiding their future development as targeted therapies. This systematic approach will be key to unlocking the full therapeutic potential of this promising class of molecules.
References
Performance Comparison of Quinazolinone and Quinazoline Amine Inhibitors
A comprehensive analysis of molecular docking studies on quinazoline and quinazolinone derivatives reveals their potential as inhibitors of various biological targets, including those involved in inflammation and bacterial replication. This guide provides a comparative overview of their in silico performance and corresponding experimental validation, offering valuable insights for researchers and drug development professionals.
The following tables summarize the quantitative data from various studies, showcasing the binding affinities and biological activities of different derivatives.
Table 1: Molecular Docking Performance of Quinazolinone Derivatives against NF-κB [1]
| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| 22 | -6.0 | Asp239, Leu207, Lys241, Ala242, His141 |
| 23 | -6.4 | Ser208, Asp239, Tyr57, Lys241, Ala242, Pro243, His141 |
| 24 | -6.6 | Ser208, Asp239, Tyr57, Lys241, Ala242, His141 |
| Dexamethasone (Standard) | -6.0 | Ser240, Asn247, Asp271, Arg305, Lys241, Ser246, Lys272, Gln306, Phe307 |
Table 2: Molecular Docking and Antimicrobial Activity of N,2-Diphenylquinazolin-4-amine Derivatives against E. coli DNA Gyrase B [2][3]
| Compound | Docking Score (kcal/mol) | Minimum Inhibitory Concentration (MIC) against S. aureus (mg/mL) | Minimum Inhibitory Concentration (MIC) against P. aeruginosa (mg/mL) |
| 3b | -5.92 | - | - |
| 3c | -6.13 | - | - |
| 3f | - | 0.0078 | - |
| 3g | - | - | 0.0625 |
Table 3: Cytotoxic Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives [4]
| Compound ID | Target Cell Line | IC50 (µM) |
| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | MCF-7 (Breast) | 15.85 ± 3.32 |
| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | SW480 (Colon) | 17.85 ± 0.92 |
| Erlotinib (Reference) | MCF-7 (Breast) | >30 |
| Erlotinib (Reference) | SW480 (Colon) | >30 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies for molecular docking and biological evaluation.
Molecular Docking Protocol for NF-κB Inhibition[1]
-
Software: The molecular docking simulations were performed to investigate the interaction between the quinazolinone compounds and the NF-κB receptor.
-
Receptor Preparation: The three-dimensional structure of the NF-κB receptor was obtained from the Protein Data Bank.
-
Ligand Preparation: The 2D structures of the quinazolinone derivatives were drawn and converted to 3D structures. Energy minimization was performed.
-
Docking Procedure: The prepared ligands were docked into the active site of the NF-κB receptor. The binding pocket was defined based on the co-crystallized ligand. The docking results were analyzed to determine the binding energies and interaction patterns.
Antimicrobial Activity Assay (Broth Microdilution Method)[2][3]
The antimicrobial activities of the synthesized N,2-diphenylquinazolin-4-amine derivatives were evaluated to determine their Minimum Inhibitory Concentrations (MIC).
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
A series of dilutions of each compound were prepared in a liquid growth medium in microtiter plates.
-
Each well was inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa).
-
The plates were incubated under appropriate conditions.
-
The MIC was determined as the lowest concentration of the compound at which there was no visible growth of the microorganism.
-
Signaling Pathway and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
References
advantages of 5-Bromoquinazolin-2-amine over other heterocyclic scaffolds
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules. Among its many derivatives, 5-Bromoquinazolin-2-amine has emerged as a particularly advantageous heterocyclic scaffold for the development of potent and selective inhibitors of various biological targets, most notably protein kinases. This guide provides a comparative analysis of this compound against other prominent heterocyclic systems, supported by experimental data, to highlight its key advantages for researchers and drug development professionals.
Superiority in Kinase Inhibition: A Comparative Overview
The primary advantage of the this compound scaffold lies in its ability to serve as a highly effective ATP-competitive inhibitor of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer. The strategic placement of the bromine atom at the 5-position and the amino group at the 2-position of the quinazoline ring system provides a unique combination of steric and electronic properties that contribute to high binding affinity and selectivity.
Comparative Inhibitory Activity Against EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and several approved kinase inhibitors are based on the quinazoline scaffold. The following table summarizes the in vitro inhibitory activities (IC50 values) of derivatives of this compound and other heterocyclic scaffolds against EGFR.
| Heterocyclic Scaffold | Derivative | Target Kinase | IC50 (nM) | Reference |
| Quinazoline | 6-Bromo-4-(3-fluorobenzylamino)quinazoline | EGFR | 0.53 | [1] |
| Quinazoline | Gefitinib | EGFR | 2.4 - 3.22 | [2] |
| Quinazoline | Lapatinib | EGFR | 27.06 | [2] |
| Quinoline | 6-Bromo-5-nitroquinoline | - | Data not available for EGFR | [3] |
| Pyridopyrimidine | Compound 12c | EGFR | 2.97 | [4] |
| Pyridopyrimidine | Compound 12e | EGFR | 3.58 | [4] |
Note: Direct IC50 data for the parent this compound was not available in the reviewed literature. Data for a closely related 6-bromo-quinazoline derivative is presented to infer the potential high potency of this scaffold.
The data indicates that bromo-substituted quinazoline derivatives can exhibit exceptionally potent inhibition of EGFR, with IC50 values in the sub-nanomolar range, often surpassing the potency of established drugs like Lapatinib.[1][2]
Advantages in Anticancer Activity: A Cross-Scaffold Comparison
The potent kinase inhibition of 5-bromoquinazoline derivatives translates into significant anticancer activity against various cancer cell lines. The following table provides a comparative overview of the cytotoxic activity (IC50 values) of derivatives based on different heterocyclic scaffolds.
| Heterocyclic Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline | 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 | [5] |
| Quinazoline | 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 (Colon) | 17.85 | [5] |
| Quinoline | 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [3] |
| Pyridopyrimidine | Compound 9 | MCF-7 (Breast) | 6.2 - 15.1 | [6] |
| Pyridopyrimidine | Compound 12a-b | MCF-7 (Breast) | 6.2 - 15.1 | [6] |
| Pyridopyrimidine | Compound 16 | MCF-7 (Breast) | 6.2 - 15.1 | [6] |
Note: The presented data for the quinazoline scaffold is for a 6-bromo derivative, highlighting the anticancer potential of bromo-substituted quinazolines.
The Rationale Behind the Advantage: Structure-Activity Relationship
The advantageous properties of the this compound scaffold can be attributed to several key structural features:
-
Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the quinazoline ring system can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket.
-
Hydrophobic Interactions: The bicyclic aromatic nature of the quinazoline core provides a platform for extensive hydrophobic interactions with the kinase active site.
-
Role of the Bromine Atom: The bromine atom at the 5-position is a critical contributor to the scaffold's potency. Its electron-withdrawing nature can influence the electronic properties of the quinazoline ring, enhancing its binding affinity. Furthermore, the bromo group can occupy a specific hydrophobic pocket within the kinase active site, leading to increased potency and selectivity. Structure-activity relationship studies on 2-aminoquinazolines have shown that substitution at various positions can significantly modulate their biological activity.[4][7][8][9][10]
Experimental Protocols
Synthesis of 2-Aminoquinazoline Derivatives
A general and efficient method for the synthesis of 2-aminoquinazoline derivatives involves an acid-mediated [4+2] annulation reaction.[11][12]
General Procedure:
-
A mixture of a 2-aminoaryl ketone (1.0 mmol), an N-substituted cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) is dissolved in a suitable solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL).
-
The resulting mixture is stirred at 70 °C for 1 hour.
-
The reaction mixture is then extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the desired 2-aminoquinazoline derivative.
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
In Vitro Kinase Inhibition Assay (EGFR)
The inhibitory activity of compounds against EGFR can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the substrate (e.g., a poly(Glu,Tyr) peptide), and ATP to initiate the kinase reaction in the presence of the test compound or vehicle control.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal using a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effect of the compounds on cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
References
- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Lapatinib, a dual EGFR and HER2 tyrosine kinase inhibitor, downregulates thymidylate synthase by inhibiting the nuclear translocation of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Bromoquinazolin-2-amine Derivatives: Unveiling Anticancer and Antimicrobial Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Bromoquinazolin-2-amine derivatives, supported by experimental data. We delve into their anticancer and antimicrobial activities, presenting a clear, data-driven analysis to inform future research and development in this critical area of medicinal chemistry.
The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of a bromine atom at the 5-position of the quinazolin-2-amine core has been a strategic focus for medicinal chemists aiming to enhance potency and selectivity. This guide offers a head-to-head comparison of various this compound derivatives, summarizing their biological performance based on available experimental data.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, have been collated and are presented in Table 1. The data reveals that substitutions on the 2-amino group significantly influence the cytotoxic activity.
A noteworthy trend is the enhanced activity observed in derivatives bearing specific aryl substitutions. For instance, a number of N-aryl derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][2] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the N-aryl ring play a crucial role in determining the anticancer potency.
Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives
| Compound ID | Substitution at 2-amino position | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| 1a | Unsubstituted phenyl | 4.3 | 6.0 | 5.0 | [2] |
| 1b | 4-Chlorophenyl | - | - | - | |
| 1c | 4-Methoxyphenyl | - | - | - | |
| 1d | 4-Methylphenyl | 6.8 | 8.2 | 5.0 | [2] |
| 1e | 3-Fluorophenyl | 2.0 | 3.5 | 2.8 | [2] |
| 1f | 2-Fluorophenyl | 5.1 | 7.3 | 4.6 | [2] |
| Cisplatin | (Reference Drug) | - | - | - | [3] |
Note: '-' indicates data not available in the cited literature. The presented data is a representative compilation from various sources and may not be exhaustive.
Comparative Analysis of Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have been investigated for their ability to inhibit the growth of various microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy. Table 2 summarizes the MIC values of selected derivatives against representative Gram-positive and Gram-negative bacteria.
The data suggests that certain substitutions on the 2-amino group can confer potent antibacterial activity.
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | Substitution at 2-amino position | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 2a | Phenyl | >100 | >100 | |
| 2b | 4-Bromophenyl | 15.6 | 31.2 | |
| 2c | 4-Nitrophenyl | 7.8 | 15.6 | |
| Streptomycin | (Reference Drug) | 1.95 - 7.81 | - | [4] |
Note: '-' indicates data not available in the cited literature. The presented data is a representative compilation from various sources and may not be exhaustive.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway and inhibition by this compound derivatives.
Caption: General experimental workflow for determining the cytotoxicity of derivatives.
Conclusion
This comparative guide highlights the significant potential of this compound derivatives as both anticancer and antimicrobial agents. The presented data underscores the importance of the substituent at the 2-amino position in modulating biological activity. Further research focusing on the synthesis of a broader range of derivatives and comprehensive in vivo studies is warranted to fully elucidate their therapeutic potential and advance the development of novel, effective treatments for cancer and infectious diseases.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of 5-Bromoquinazolin-2-amine Compounds: A Comparative Guide
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors.[1][2] Its rigid, heterocyclic nature makes it an ideal framework for developing potent and selective modulators of kinase activity, which are critical targets in oncology and inflammatory diseases.[1] 5-Bromoquinazolin-2-amine represents a class of such compounds, but its efficacy is contingent on demonstrating direct interaction with its intended molecular target within a complex cellular environment. This process, known as target engagement, is a crucial step in preclinical development, providing confidence that the observed biological effects are a direct result of on-target activity.[3][4]
This guide provides a comparative overview of key experimental methodologies for validating the target engagement of a representative this compound compound, hereafter referred to as Q-Br-5 . We will compare its hypothetical performance against established kinase inhibitors, provide detailed experimental protocols for cornerstone assays, and visualize critical workflows. The focus will be on validating its engagement with the proto-oncogene tyrosine-protein kinase c-Src, a common target for quinazoline-based inhibitors.
Comparative Performance of Kinase Inhibitors
Objective evaluation against known alternatives is essential for contextualizing the potency and selectivity of a new compound. The following tables summarize hypothetical in vitro and cellular data for Q-Br-5 alongside published data for Saracatinib (a quinazoline-based c-Src/Abl inhibitor) and other well-characterized kinase inhibitors, Dasatinib and Bosutinib.[5]
Table 1: In Vitro Biochemical Kinase Inhibitory Activity
| Compound | c-Src IC50 (nM) | Abl IC50 (nM) | VEGFR-2 IC50 (nM) | Kinase Selectivity Profile |
| Q-Br-5 (Hypothetical) | 3.5 | 150 | >1000 | Highly selective for c-Src over Abl and VEGFR-2 |
| Saracatinib (AZD0530) | 2.7[5] | 30[5] | - | Potent dual inhibitor of c-Src and Abl kinases |
| Dasatinib | 0.55[5] | 0.6[5] | - | Broad-spectrum inhibitor of multiple kinases |
| Bosutinib | 1.2[5] | 1[5] | - | Potent dual inhibitor of c-Src and Abl kinases |
IC50 (half-maximal inhibitory concentration) values determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower values indicate higher potency.
Table 2: Cellular Target Engagement and Antiproliferative Activity
| Compound | c-Src CETSA Shift (°C) | Cellular EC50 (nM) | Cell Line |
| Q-Br-5 (Hypothetical) | +5.2 | 15 | HT-29 (Colon Cancer) |
| Saracatinib (AZD0530) | +4.8 | 25 | K562 (Leukemia) |
| Dasatinib | Not Reported | 1.1 | K562 (Leukemia) |
| Bosutinib | Not Reported | 10 | K562 (Leukemia) |
CETSA Shift represents the change in the melting temperature of the target protein upon compound binding, indicating direct engagement.[6] EC50 (half-maximal effective concentration) measures the compound's potency in a whole-cell functional assay.
Visualizing Methodologies and Pathways
Diagrams are essential for clarifying complex biological and experimental processes. The following visualizations, created using the DOT language, adhere to strict formatting guidelines to ensure clarity and readability.
Caption: Simplified c-Src signaling pathway and the inhibitory action of Q-Br-5.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Kinobeads-based competitive binding profiling.
Experimental Protocols
Detailed and reproducible protocols are the foundation of rigorous scientific inquiry. The following sections provide methodologies for the key assays discussed.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective : To determine the IC50 value of Q-Br-5 against purified c-Src kinase.
-
Methodology :
-
Reagents :
-
Purified, recombinant human c-Src kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Adenosine triphosphate (ATP), typically at the Km concentration for the kinase.
-
Test compound (Q-Br-5) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure :
-
Add 2.5 µL of 4x test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding 10 µL of ADP-Glo™ reagent and incubating for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to DMSO controls. The IC50 value is calculated by fitting the data to a four-parameter dose-response curve.[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement in a cellular setting by measuring the thermal stabilization of a target protein upon ligand binding.[6][7]
-
Objective : To confirm that Q-Br-5 binds to and stabilizes c-Src in intact cells.
-
Methodology :
-
Cell Treatment :
-
Culture HT-29 cells to ~80% confluency.
-
Treat cells with the desired concentration of Q-Br-5 (e.g., 10 µM) or vehicle (DMSO) for 2 hours.
-
-
Heating :
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 42°C to 66°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Separation :
-
Subject the samples to three freeze-thaw cycles using liquid nitrogen to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis :
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble c-Src in each sample using SDS-PAGE and Western blotting with a c-Src specific antibody.
-
-
Data Analysis : Quantify the band intensities for each temperature point. Plot the percentage of soluble c-Src relative to the non-heated control against temperature for both vehicle and Q-Br-5 treated samples. A rightward shift in the melting curve for the Q-Br-5 treated sample indicates thermal stabilization and target engagement.[8]
-
Kinobeads Competition Binding Assay
This chemical proteomics approach profiles the interaction of a compound against hundreds of kinases simultaneously from a cell lysate, providing a broad view of selectivity.[9][10]
-
Objective : To determine the kinase selectivity profile of Q-Br-5 in an unbiased manner.
-
Methodology :
-
Lysate and Compound Incubation :
-
Prepare a cell lysate from a suitable cell line (e.g., K562) that expresses a broad range of kinases.[11]
-
Equilibrate lysate aliquots with serially diluted Q-Br-5 (e.g., from 1 nM to 10 µM) or vehicle for 1 hour.
-
-
Kinobeads Enrichment :
-
Add Kinobeads (a mixture of non-selective kinase inhibitors immobilized on beads) to each lysate aliquot.[11]
-
Incubate for 1 hour at 4°C to allow kinases not bound by Q-Br-5 to bind to the beads.
-
-
Processing :
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Mass Spectrometry :
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze and quantify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis : For each identified kinase, determine the reduction in binding to the Kinobeads at each concentration of Q-Br-5. This data is used to generate dose-response curves and calculate apparent dissociation constants (Kdapp), revealing the compound's direct targets and its overall selectivity profile.[9]
-
Conclusion
Validating the target engagement of novel compounds like those from the this compound series is a multi-faceted process that is fundamental to drug discovery. A purely biochemical approach, while useful for determining potency, is insufficient to confirm action in a cellular context.[3] Cellular methods, such as CETSA, provide invaluable proof that a compound reaches and binds its intended target inside the cell.[6] Furthermore, unbiased, large-scale techniques like chemical proteomics are essential for understanding a compound's selectivity profile across the kinome, which is critical for predicting potential off-target effects.[9][11]
By employing a combination of these orthogonal assays, researchers can build a comprehensive and robust data package to validate target engagement, providing a solid foundation for advancing promising compounds toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Bromoquinazolin-2-amine Based Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cross-reactivity profiles of kinase inhibitors centered around the 5-bromoquinazolin-2-amine scaffold. Understanding the selectivity of these inhibitors is paramount for advancing drug discovery efforts, minimizing off-target effects, and developing more effective therapeutic agents.
The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to target the ATP-binding site of a wide array of protein kinases. The strategic placement of a bromine atom at the 5-position and an amine group at the 2-position of the quinazoline ring offers a versatile platform for developing potent and selective kinase inhibitors. However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving absolute selectivity remains a significant challenge. This guide provides an overview of the performance of inhibitors based on this scaffold, supported by established experimental protocols for assessing kinase inhibitor selectivity.
Comparative Kinase Inhibition Profiles
While specific cross-reactivity data for inhibitors derived directly from this compound is not extensively available in the public domain, we can infer potential selectivity profiles by examining related quinazoline and quinoline-based inhibitors. The following tables summarize the inhibitory activity of several well-characterized compounds against a panel of therapeutically relevant kinases. This data, presented as IC50 or Kd values, serves as a crucial tool for understanding the structure-activity relationships (SAR) that govern inhibitor selectivity. The lower the value, the more potently the compound inhibits the kinase.
| Compound ID/Name | Target Kinase | IC50 / Kd (nM) | Notes |
| Gefitinib | EGFR | 2-37 | Potent and selective inhibitor of EGFR.[1] |
| VEGFR2 | >10,000 | Demonstrates high selectivity against VEGFR2.[1] | |
| Lapatinib | EGFR | 10.8 | Dual inhibitor of EGFR and HER2.[2] |
| HER2 | 9.8 | Shows high affinity for HER2.[2] | |
| ERBB4 | 367 | Weaker activity against other members of the ErbB family. | |
| Compound 11 | EGFRwt | 0.38 | A potent pan-HER reversible inhibitor.[1] |
| EGFRT790M/L858R | 2.2 | Maintains activity against resistant mutants.[1] | |
| HER2 | Potent | Also a potent inhibitor of HER2.[1] | |
| HER4 | Potent | Also a potent inhibitor of HER4.[1] | |
| Compound 19 | EGFR | 3.2 | Highly selective for EGFR over other kinases.[1] |
| Other Liver Cancer Related Kinases | >6,400 | Shows over 2000-fold selectivity.[1] |
Table 1: Illustrative inhibitory activity of quinazoline-based compounds against various kinases. This data is intended to provide a comparative baseline for assessing the potential selectivity of novel this compound derivatives.
Understanding Selectivity: Methodologies and Workflows
The determination of a kinase inhibitor's selectivity is a multi-step process that employs a range of biochemical, biophysical, and cell-based assays.[3] A comprehensive profiling strategy is essential to identify both on-target and off-target activities, which is critical for predicting potential therapeutic efficacy and toxicity.
A typical workflow for assessing kinase inhibitor cross-reactivity begins with initial screening against a broad panel of kinases, followed by more detailed dose-response studies for any identified hits.
Key Experimental Protocols
Accurate and reproducible data is the bedrock of any comparative analysis. The following are detailed methodologies for key experiments commonly used in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
-
Principle: The inhibitory effect of a compound is quantified by the reduction in the incorporation of 32P or 33P from [γ-32P/33P]ATP into a specific peptide or protein substrate.[4]
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide), and [γ-32P/33P]ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-32P/33P]ATP using methods like phosphocellulose paper binding or gel electrophoresis.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Competitive Binding Assay (e.g., KiNativ™)
This method assesses the ability of a test compound to compete with a known, broad-spectrum kinase probe for binding to the ATP-binding site of kinases in a complex biological sample.
-
Principle: The displacement of a labeled probe by the test inhibitor is measured to determine the binding affinity (Kd) of the inhibitor for a large number of kinases simultaneously.
-
Procedure:
-
Lyse cells or tissues to prepare a proteome extract.
-
Incubate the lysate with the test compound at various concentrations.
-
Add a biotinylated acyl-phosphate probe that irreversibly binds to the active sites of kinases.
-
Enrich the probe-labeled kinases using streptavidin affinity chromatography.
-
Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of peptides from each kinase to determine the degree of inhibition by the test compound.
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Add the fluorescent energy transfer probe (tracer) to the cells.
-
Add the test compound at various concentrations.
-
Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and determine the IC50 value from the dose-response curve.
-
Signaling Pathway Context
Kinase inhibitors exert their effects by modulating intracellular signaling pathways that control a multitude of cellular processes, including growth, proliferation, and survival. The diagram below illustrates a simplified, generic signaling cascade initiated by a receptor tyrosine kinase (RTK), a common target for quinazoline-based inhibitors.
Inhibitors targeting kinases within such pathways can block the downstream signaling events, thereby arresting processes like uncontrolled cell proliferation in cancer. The cross-reactivity profile of an inhibitor will determine which other pathways might be inadvertently affected.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. A thorough understanding of the cross-reactivity profile of any new derivative is essential for its successful translation into a valuable research tool or a clinical candidate. By employing a systematic and multi-faceted approach to selectivity profiling, as outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation kinase inhibitors. The illustrative data from related quinazoline compounds provides a valuable starting point for these endeavors, highlighting the potential for achieving high potency and selectivity through careful chemical modification.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromoquinazolin-2-amine: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety, handling, and disposal procedures for 5-Bromoquinazolin-2-amine (CAS No. 89943-39-5). This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical and compliance with environmental regulations. Due to its potential hazards, this compound must be handled and disposed of as hazardous waste.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its associated health risks. The primary hazards, as identified in safety data sheets for this compound and structurally similar chemicals, are summarized below.
Table 1: Hazard Identification and Precautionary Statements for this compound
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed.[1] | GHS07 | Warning[1] |
| H315 | Causes skin irritation.[1] | ||
| H319 | Causes serious eye irritation.[1] | ||
| H335 | May cause respiratory irritation.[1] | ||
| H360 | May damage fertility or the unborn child.[2] | GHS08 | Danger[2] |
| H362 | May cause harm to breast-fed children.[2] | ||
| H412 | Harmful to aquatic life with long lasting effects.[2] |
Note: Hazard information may be based on data from structurally related compounds and should be treated as indicative of the potential risks.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to minimize exposure.
-
Gloves: Use chemically resistant gloves, such as nitrile rubber.[3]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[3]
3.1. Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including the pure compound, solutions, and contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), must be classified as hazardous chemical waste.
-
Segregate the Waste:
-
Solid Waste: Collect solid this compound, contaminated solids, and absorbed spill materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect aqueous and organic solutions containing this compound in a separate, designated liquid hazardous waste container. In some jurisdictions, liquids containing halogenated organic compounds at a concentration of 1000 mg/L or more are classified as hazardous waste.[3] It is best practice to treat all solutions of this compound as hazardous waste.
-
3.2. Waste Collection and Container Management
-
Designate a Waste Container: Use a specific, labeled hazardous waste container for this compound waste. The container must be:
-
Made of a compatible material (e.g., polyethylene).
-
In good condition with a secure, sealable lid.
-
Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[3]
-
-
Waste Collection:
-
Carefully sweep up any solid this compound using a dedicated brush and dustpan, avoiding dust generation.[3]
-
Place the collected solid waste and any contaminated disposable materials into the designated hazardous waste container.[3]
-
For liquid waste, carefully pour or pipette the solution into the designated liquid hazardous waste container.
-
3.3. Waste Accumulation and Storage
-
Secure Containment: Keep the waste container securely closed at all times, except when adding waste.
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3] This area should be under the control of laboratory personnel.
-
Adhere to Limits: Follow institutional and regulatory limits on the maximum quantity of hazardous waste that can be accumulated and the time frame for its storage in the laboratory.
3.4. Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the hazardous waste container.[3]
-
Maintain Records: Keep accurate records of the amount of waste generated and the date of its disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and key steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
